Harringtonolide
Description
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |
InChI |
InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3 |
InChI Key |
QNJIIOHVULPMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |
Origin of Product |
United States |
Foundational & Exploratory
Harringtonolide: A Technical Guide to its Discovery, Isolation, and Characterization from Cephalotaxus harringtonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide, a complex norditerpene with a unique tropone-containing structure, has garnered significant interest within the scientific community due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties. First isolated from the seeds of Cephalotaxus harringtonia in 1978, this molecule presents a formidable challenge in both its isolation from natural sources and its total synthesis. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and analytical characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The genus Cephalotaxus, a small group of coniferous trees, is a rich source of structurally diverse and biologically active alkaloids and diterpenoids. Among these, this compound stands out due to its intricate cage-like framework and its promising therapeutic potential. Structurally, it is a polycyclic fused norditerpene characterized by a tropone ring, a feature crucial for its biological activity. The molecule's complexity and potent bioactivities have made it a subject of extensive research, from its initial discovery to recent efforts in total synthesis and the elucidation of its mechanism of action. This guide will focus on the foundational aspects of this compound research: its initial discovery and the methodologies for its extraction and purification from its natural source, Cephalotaxus harringtonia.
Discovery and Initial Characterization
This compound was first reported in 1978 by Buta and coworkers, who isolated it from the seeds of Cephalotaxus harringtonia. Its structure was elucidated through a combination of spectroscopic techniques and X-ray crystallography, revealing its complex, polycyclic nature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₄ | |
| Molecular Weight | 310.3 g/mol | |
| Appearance | - | - |
| Melting Point | - | - |
| Solubility | - | - |
Spectroscopic Data
The structural confirmation of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key spectral data.
Table 2.1: ¹H NMR Spectral Data of this compound (600 MHz, MeOD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.82 | s | - | 1H |
| 6.75 | d | 2.5 | 1H |
| 5.78 | d | 2.6 | 1H |
| 5.34 | d | 5.4 | 1H |
| 5.21 | t | 5.7 | 1H |
| 4.61-4.59 | m | - | 1H |
| 4.05 | d | 9.0 | 1H |
| 3.92 | d | 5.6 | 1H |
| 3.40 | dt | 9.1, 5.6 | 1H |
| 2.52 | dd | 15.4, 1.2 | 1H |
| 2.29 | s | - | 3H |
| 1.56–1.46 | m | - | 2H |
| 0.70 | d | 7.5 | 3H |
Source:
Table 2.2: ¹³C NMR Spectral Data of this compound (151 MHz, MeOD)
| Chemical Shift (δ) ppm |
| 195.28 |
| 182.96 |
| 156.04 |
| 155.08 |
| 154.31 |
| 154.02 |
| 149.58 |
| 148.23 |
| 94.68 |
| 89.02 |
| 88.07 |
| 81.60 |
| 56.58 |
| 54.84 |
| 50.35 |
| 48.56 |
| 40.35 |
| 32.95 |
| 24.25 |
Source:
Table 2.3: High-Resolution Mass Spectrometry (HRMS) Data of this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 327.1227 | 327.1228 |
Source:
Experimental Protocols: Isolation and Purification
The isolation of this compound from Cephalotaxus harringtonia is a multi-step process involving extraction, partitioning, and several chromatographic separations. The following protocol is a synthesized methodology based on established procedures for the isolation of alkaloids from this genus.
General Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Harringtonolide: A Comprehensive Technical Guide on its Natural Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide is a complex, polycyclic diterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activities, including plant growth-inhibitory and promising anticancer properties.[1] First isolated in the late 1970s, its intricate molecular architecture, featuring a unique tropone moiety embedded in a rigid cage-like structure, has presented a formidable challenge for chemical synthesis and has spurred research into its natural origins and biosynthetic pathway.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's natural sources and the enzymatic cascade responsible for its production in planta.
Natural Product Origin
This compound is a secondary metabolite produced by evergreen shrubs and small trees belonging to the genus Cephalotaxus, commonly known as plum yews.[2] These plants are native to Asia, particularly in regions of China, Japan, and Korea.[4]
Key Producing Species:
-
Cephalotaxus harringtonia : This species, along with its varieties such as C. harringtonia var. drupacea, is a well-documented source of this compound.[1] The compound has been isolated from various parts of the plant, including the seeds and bark.[2][3]
-
Cephalotaxus hainanensis : This species, found in the Hainan province of China, is also a known producer of this compound.[5]
-
Cephalotaxus fortunei : While primarily known for other bioactive compounds, this compound has also been isolated from this species.
-
Cephalotaxus mannii : A related compound, 6-en-harringtonolide, has been isolated from this species.[2]
The concentration of this compound in its natural sources is typically low, posing a challenge for its large-scale extraction and purification.
Quantitative Data
The yield of this compound from its natural sources is generally low, which has been a driving factor for the exploration of synthetic and biosynthetic production methods.
| Plant Source | Plant Part | Yield of this compound | Reference |
| Cephalotaxus hainanensis | Bark | ~0.0009% | [5] |
Note: Quantitative data for this compound content in different tissues of various Cephalotaxus species is limited in the current literature. The table will be updated as more data becomes available.
A study on the distribution of related alkaloids in Cephalotaxus harringtonia provides insights into the tissue-specific accumulation of secondary metabolites. While not directly measuring this compound, the data suggests that buds are a site of high accumulation for harringtonine and homoharringtonine.[4][6][7]
| Plant Part of C. harringtonia | Harringtonine (µg/g dry weight) | Homoharringtonine (µg/g dry weight) | Reference |
| Buds | Highest concentration | Highest concentration | [4][6][7] |
| Leaves | Lower than buds | Lower than buds | [4][6][7] |
| Stems | Lower than buds | Lower than buds | [4][6][7] |
Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that transform a common diterpenoid precursor into the final intricate structure. Recent research has made significant strides in elucidating this pathway, identifying key enzymes and intermediates.
The biosynthesis commences with the universal precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGPP) .
Key Biosynthetic Steps:
-
Cyclization: The first committed step is the cyclization of GGPP to form the core tetracyclic skeleton of cephalotane-type diterpenoids. This reaction is catalyzed by a class I diterpene synthase known as cephalotene synthase (CS) .[5][8] These enzymes have been identified in Cephalotaxus harringtonia and Cephalotaxus hainanensis.[5][8] The product of this cyclization is cephalot-12-ene .[5][8]
-
Oxidation Cascade: Following the formation of the cephalotene backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) .[9][10][11] Four distinct CYPs have been identified in Cephalotaxus sinensis that cooperatively catalyze a cascade of oxidation reactions.[9][10] These reactions include the formation of the characteristic lactone rings and the tropone moiety.[9][10] This oxidative cascade leads to the formation of various cephalotane-type diterpenoids, including hainanolidol .[9][10][11]
-
Final Conversion (Chemo-biosynthesis): While the complete enzymatic conversion to this compound in vivo is still under investigation, a highly efficient chemical conversion of the biosynthetic intermediate hainanolidol to this compound has been demonstrated.[9][10][11] This suggests a plausible final step in the natural pathway or provides a viable chemo-biosynthetic strategy for its production.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Experimental Protocols
This section details the methodologies employed in key experiments for the study of this compound's origin and biosynthesis.
Isolation and Quantification of this compound
Protocol for Isolation (General): A general procedure for the isolation of this compound from Cephalotaxus plant material involves the following steps:
-
Extraction: Dried and powdered plant material (e.g., bark, seeds) is extracted with an organic solvent such as methanol or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol/water and hexane, to remove nonpolar constituents.
-
Chromatography: The polar fraction is further purified using a combination of chromatographic techniques, including:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
High-performance liquid chromatography (HPLC), often using a C18 reversed-phase column.
-
Protocol for Quantification (Adapted from Alkaloid Analysis): The following HPLC method, adapted from the quantification of related alkaloids in C. harringtonia, can be optimized for this compound analysis.[4][6][7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). The gradient program needs to be optimized for this compound elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The concentration in plant extracts is then determined by comparing the peak area to the calibration curve.
Below is a workflow diagram for the isolation and quantification of this compound.
Characterization of Biosynthetic Enzymes
Protocol for Cephalotene Synthase (CS) Assay:
-
Gene Cloning and Protein Expression: The candidate CS gene is cloned from the cDNA of Cephalotaxus species and inserted into an expression vector (e.g., pET28a). The protein is then heterologously expressed in a suitable host, such as Escherichia coli, and purified.
-
Enzyme Assay: The in vitro enzyme assay is performed by incubating the purified CS enzyme with the substrate GGPP in a suitable buffer.
-
Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane). The volatile diterpene products are then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification.
-
Structure Elucidation: For confirmation of the product structure, larger scale incubations are performed, and the product is purified by chromatography and analyzed by nuclear magnetic resonance (NMR) spectroscopy.
Protocol for Cytochrome P450 (CYP) Assay:
-
Heterologous Expression: Candidate CYP genes are co-expressed with a cytochrome P450 reductase (CPR) in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).
-
In Vivo or In Vitro Assay:
-
In vivo: The substrate (e.g., cephalot-12-ene) is fed to the engineered host cells expressing the CYP and CPR.
-
In vitro: Microsomes are prepared from the host cells, and the assay is conducted by incubating the microsomes with the substrate, NADPH, and oxygen.
-
-
Metabolite Extraction and Analysis: The metabolites are extracted from the cells or the reaction mixture and analyzed by liquid chromatography-mass spectrometry (LC-MS) and NMR for identification and structural elucidation.
Below is a diagram illustrating the experimental workflow for the characterization of biosynthetic enzymes.
Conclusion
The natural product this compound originates from various species of the Cephalotaxus genus. Its biosynthesis is a complex pathway that begins with the cyclization of GGPP by cephalotene synthase, followed by a cascade of oxidative modifications catalyzed by cytochrome P450 enzymes. While significant progress has been made in elucidating this pathway, the low natural abundance of this compound continues to drive research into biotechnological production methods. The detailed understanding of its biosynthesis, including the characterization of the involved enzymes, opens up possibilities for metabolic engineering in microbial or plant-based systems to ensure a sustainable supply of this valuable compound for further research and potential therapeutic applications.
References
- 1. Further studies of the norditerpene (+)-harringtonolide isolated from Cephalotaxus harringtonia var. drupacea: absolute configuration, cytotoxic and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hu Synthesis of this compound [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Discovery of Class I Diterpene Cyclases Producing a Tetracyclic Cephalotene Skeleton in Plum Yews - ACS Catalysis - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Harringtonolide: A Comprehensive Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide, a complex diterpenoid isolated from plants of the Cephalotaxus genus, has demonstrated significant antiproliferative activity against a range of cancer cell lines, positioning it as a promising candidate for novel anticancer drug development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound. Central to its activity is the direct binding to the Receptor for Activated C Kinase 1 (RACK1), a key scaffolding protein involved in multiple signaling cascades. This interaction disrupts the FAK/Src/STAT3 signaling pathway, leading to the inhibition of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Furthermore, this compound's influence extends to the induction of apoptosis and cell cycle arrest, contributing to its overall cytotoxic effects on cancer cells. This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and development in this area.
Introduction
The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. This compound, a cephalotane-type diterpenoid, has emerged as a molecule of interest due to its potent growth-inhibitory effects on various cancer cells.[1][2] Its unique and complex cage-like structure has attracted considerable attention from the synthetic chemistry community.[3] However, a detailed understanding of its mechanism of action is crucial for its translation into a therapeutic agent. This guide aims to provide a comprehensive overview of the molecular targets and signaling pathways modulated by this compound in cancer cells.
Core Mechanism of Action: Targeting the RACK1/FAK/Src/STAT3 Axis
Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[1] RACK1 is a versatile scaffolding protein that plays a pivotal role in various cellular processes, including signal transduction, cell migration, and proliferation. By binding to RACK1, this compound instigates a cascade of downstream effects that collectively contribute to its anticancer activity.
Inhibition of the FAK/Src/STAT3 Signaling Pathway
This compound's interaction with RACK1 disrupts the latter's interaction with Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell adhesion, migration, and survival.[1] This disruption leads to a dose-dependent inhibition of FAK phosphorylation. The inhibition of FAK activation, in turn, prevents the subsequent activation of its downstream effectors, Src and Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that, when constitutively activated in many cancers, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound treatment leads to a reduction in the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.[1]
Suppression of Epithelial-Mesenchymal Transition (EMT)
The FAK/Src/STAT3 signaling pathway is a known driver of the epithelial-mesenchymal transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive properties. By inhibiting this pathway, this compound effectively suppresses EMT in cancer cells.[1] This is evidenced by the downregulation of mesenchymal markers such as N-cadherin and Snail, and the upregulation of the epithelial marker E-cadherin following this compound treatment.[1]
Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound is further amplified by its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptotic Pathways
The inhibition of the STAT3 signaling pathway by this compound leads to the downregulation of key anti-apoptotic proteins, including Bcl-2.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A decrease in Bcl-2 levels shifts the balance towards pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis. While direct studies on this compound-induced apoptosis are still emerging, the observed downregulation of Bcl-2 provides a strong mechanistic link.
Cell Cycle Regulation
This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The downregulation of c-Myc, a downstream target of STAT3, is a likely contributor to this effect.[1] c-Myc is a potent transcription factor that drives the expression of genes essential for cell cycle progression, particularly at the G1/S transition. While the precise phase of cell cycle arrest induced by this compound requires further detailed investigation using techniques like flow cytometry, the inhibition of a key cell cycle promoter like c-Myc points towards a significant disruption of cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 | [4] |
| A375 | Malignant Melanoma | 1.34 | [4] |
| A549 | Lung Carcinoma | 1.67 | [4] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | [4] |
| KB | Oral Epidermoid Carcinoma | 0.043 | [5] |
Table 2: Effect of this compound on Protein Expression and Phosphorylation *
| Protein | Effect | Cell Line | Method | Reference |
| p-FAK | Dose-dependent decrease | A375 | Western Blot | [1] |
| p-Src | Dose-dependent decrease | A375 | Western Blot | [1] |
| p-STAT3 | Dose-dependent decrease | A375 | Western Blot | [1] |
| Bcl-2 | Dose-dependent decrease | A375 | Western Blot | [1] |
| c-Myc | Dose-dependent decrease | A375 | Western Blot | [1] |
| N-cadherin | Dose-dependent decrease | A375 | Western Blot | [1] |
| Snail | Dose-dependent decrease | A375 | Western Blot | [1] |
| E-cadherin | Dose-dependent increase | A375 | Western Blot | [1] |
*Qualitative changes observed in Western Blot analyses are reported as "decrease" or "increase". Quantitative densitometry data from these studies are not publicly available.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: this compound's core mechanism of action.
Figure 2: General experimental workflow for elucidating this compound's mechanism.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, A375, A549, Huh-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-FAK, FAK, p-Src, Src, p-STAT3, STAT3, Bcl-2, c-Myc, N-cadherin, E-cadherin, Snail, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands is performed using software like ImageJ to quantify the relative protein expression levels.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: A375 cells treated with or without this compound are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The cell lysates are pre-cleared by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: The pre-cleared lysates are incubated with a primary antibody against RACK1 or FAK overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysates and incubated for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against FAK and RACK1 to detect the interaction.
Photoaffinity Labeling
-
Probe Synthesis: A photoaffinity probe of this compound is synthesized, typically incorporating a photoreactive group (e.g., diazirine) and a tag for enrichment (e.g., an alkyne group for click chemistry).[1]
-
Cell Treatment and UV Irradiation: A375 cells are incubated with the photoaffinity probe. For competition experiments, cells are pre-incubated with an excess of this compound. The cells are then irradiated with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged proteins are ligated to a biotin-azide tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
-
Protein Enrichment: The biotinylated proteins are enriched using streptavidin-agarose beads.
-
Proteomic Analysis: The enriched proteins are digested with trypsin and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion and Future Directions
This compound presents a compelling profile as an anticancer agent with a well-defined, albeit complex, mechanism of action. Its ability to directly target RACK1 and subsequently disrupt the FAK/Src/STAT3 signaling cascade provides a solid foundation for its further development. The downstream consequences of this inhibition, including the suppression of EMT and the likely induction of apoptosis and cell cycle arrest, underscore its multi-pronged attack on cancer cell viability and metastasis.
Future research should focus on several key areas to advance this compound towards clinical application. Firstly, a more detailed and quantitative analysis of its effects on apoptosis and cell cycle progression in various cancer models is warranted. Secondly, its potential interaction with other signaling pathways, such as the NF-κB pathway, should be explored to gain a more holistic understanding of its cellular effects. Finally, preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives. The insights provided in this technical guide offer a robust framework for these future investigations, with the ultimate goal of harnessing the therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Harringtonolide as a RACK1 Inhibitor: A Technical Guide to its Mechanism and Biological Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide (HO), a complex diterpenoid tropone isolated from plants of the Cephalotaxus genus, has demonstrated significant antiproliferative, anti-inflammatory, and antiviral properties.[1][2] Recent research has identified the Receptor for Activated C Kinase 1 (RACK1) as a direct molecular target of this compound.[3][4] RACK1 is a versatile scaffold protein integrated into the 40S ribosomal subunit, playing a pivotal role in cellular homeostasis by linking signaling pathways to the ribosome.[5][6] This technical guide provides an in-depth analysis of this compound's function as a RACK1 inhibitor, detailing its quantitative effects on cancer cells, the signaling pathways it modulates, and its ultimate biological consequences. It includes detailed experimental protocols and visual representations of key mechanisms to support further research and drug development efforts.
RACK1: A Key Scaffolding Protein in Cellular Signaling
Receptor for Activated C Kinase 1 (RACK1) is a 36-kDa protein belonging to the WD40 repeat family, which forms a seven-bladed β-propeller structure.[7][8] This structure provides multiple independent binding sites, allowing RACK1 to act as a crucial scaffold or hub protein.[6] It interacts with a wide array of signaling molecules, including protein kinases (PKC, Src), membrane-bound receptors (integrin β-subunits), and components of the MAPK pathway.[5][7][9]
RACK1's dual localization—both in the cytoplasm and as an integral component of the ribosome—uniquely positions it to connect signal transduction cascades directly to the translational machinery.[5][6] Its dysregulation is implicated in the progression of numerous cancers, where it can influence proliferation, apoptosis, migration, and angiogenesis.[5][10][11]
This compound as a Direct RACK1 Inhibitor
The mechanism of this compound's anticancer activity was elucidated through the use of a photoaffinity alkyne-tagged probe derived from its structure.[4] This probe enabled the successful identification and validation of RACK1 as a direct binding partner of this compound in A375 melanoma cells.[3][4]
Molecular docking studies suggest that this compound binds to the WD1 site of RACK1's β-propeller structure. The interaction is stabilized by several hydrogen bonds with key amino acid residues, including Arginine 47 (Arg47), Tyrosine 52 (Tyr52), Alanine 293 (Ala293), and Aspartate 294 (Asp294).[4] By occupying this site, this compound disrupts RACK1's ability to interact with its binding partners, thereby inhibiting its downstream signaling functions.
Quantitative Biological Activity
This compound exhibits potent, dose-dependent effects on cancer cell lines. Its inhibitory activities have been quantified across various assays, demonstrating its potential as a therapeutic agent.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| A375 | Melanoma | 39.66 | [2] |
| HCT-116 | Colon Cancer | >40 | [1] |
| A549 | Lung Cancer | >40 | [1] |
| Huh-7 | Liver Cancer | 1.0 | [1] |
| KB | Oral Carcinoma | 0.043 |[12] |
Table 2: Effect of this compound on Key Signaling Proteins in A375 Cells
| Target Protein | Effect | Concentration Range (µM) | Citation |
|---|---|---|---|
| RACK1-FAK Interaction | Dose-dependent inhibition | 0 - 4 | [2] |
| FAK Phosphorylation | Dose-dependent suppression | 0 - 4 | [2] |
| Src Activation | Inhibition | 0 - 4 | [2] |
| STAT3 Activation | Inhibition | 0 - 4 |[2] |
Modulation of Oncogenic Signaling Pathways
This compound's inhibition of RACK1 disrupts several key signaling pathways integral to cancer progression.
The FAK/Src/STAT3 Pathway
RACK1 is known to mediate the activation of Focal Adhesion Kinase (FAK), a critical step for cell adhesion and migration.[4] By binding to RACK1, this compound prevents the RACK1-FAK interaction. This disruption leads to a dose-dependent decrease in the phosphorylation of FAK and subsequently inhibits the activation of its downstream effectors, Src and STAT3.[2][4] The inhibition of this pathway is a primary mechanism behind this compound's ability to suppress cancer cell migration and the epithelial-mesenchymal transition (EMT).[3][4]
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 pathway.
The NF-κB Pathway in Meningioma
In malignant meningiomas, RACK1 has been shown to promote tumor progression by stabilizing CSNK2B, the β subunit of casein kinase 2 (CK2).[13] RACK1 binds to CSNK2B, preventing its ubiquitination and subsequent proteasomal degradation. The stabilized CK2 complex then activates the NF-κB pathway, leading to increased transcription of cell cycle proteins like CDK4 and Cyclin D3, which drives proliferation.[13] The RACK1 inhibitor, this compound, was found to significantly suppress these malignant tendencies by disrupting the initial RACK1-CSNK2B interaction, thereby promoting CSNK2B degradation and inactivating the NF-κB pathway.[13]
Caption: this compound disrupts RACK1-mediated stabilization of CSNK2B.
Biological Consequences of RACK1 Inhibition
The disruption of RACK1-mediated signaling by this compound translates into several significant anti-cancer effects.
-
Inhibition of Cell Proliferation: As shown in Table 1, this compound effectively reduces the proliferation of various cancer cell lines. This is achieved by halting cell cycle progression, as demonstrated by the downregulation of CDK4 and Cyclin D3 in meningioma cells.[13]
-
Suppression of Cell Migration and EMT: By inhibiting the FAK/Src/STAT3 signaling cascade, this compound effectively suppresses the cellular machinery required for migration and invasion, key processes in metastasis.[3][4]
-
Inhibition of Protein Synthesis: While harringtonine, a related alkaloid, is a known protein synthesis inhibitor that blocks translation initiation[14][15], the direct impact of this compound on this process via RACK1 inhibition is an area for further investigation. Given RACK1's role as a ribosomal protein, its inhibition could selectively modulate the translation of specific mRNAs.[5][6]
-
Induction of Apoptosis: Studies on harringtonine and homoharringtonine have shown they can induce apoptosis in leukemic cells.[16][17] While the primary described mechanism for this compound is antiproliferative, its potential to induce apoptosis, possibly through sustained cell cycle arrest or other pathway modulations, warrants further study.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a RACK1 inhibitor.
Target Identification: Photoaffinity Labeling
This protocol outlines the workflow for identifying the protein target of a small molecule using a photoaffinity probe.
Caption: Workflow for identifying protein targets using photoaffinity labeling.
Methodology:
-
Probe Synthesis: A derivative of this compound is synthesized to include a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne).[4]
-
Incubation: The photoaffinity probe is incubated with a cellular lysate or intact cells to allow it to bind to its target protein(s).[4]
-
UV Crosslinking: The mixture is exposed to UV light (e.g., 365 nm), which activates the diazirine group, causing it to form a covalent bond with the target protein.[4]
-
Lysis and Click Chemistry: If using intact cells, they are lysed. The alkyne tag on the now-covalently bound probe is then linked to a biotin-azide molecule via a copper-catalyzed "click" reaction.
-
Enrichment: The protein-probe-biotin complexes are captured and enriched from the lysate using streptavidin-coated beads.
-
Analysis: The enriched proteins are separated by SDS-PAGE, and the specific bands are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the protein.[4]
Target Validation: DARTS and CETSA
Drug Affinity Responsive Target Stability (DARTS):
-
Treatment: Aliquots of cell lysate are incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
Proteolysis: A protease (e.g., pronase) is added to each aliquot at a fixed concentration and incubated for a specific time.[2]
-
Quenching: The digestion is stopped by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot: The samples are analyzed by Western blot using an anti-RACK1 antibody. If this compound binds to RACK1, it will confer a conformational change that protects RACK1 from proteolysis, resulting in a stronger band compared to the vehicle control.[2][4]
Cellular Thermal Shift Assay (CETSA):
-
Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis: Cells are lysed by freeze-thaw cycles.
-
Centrifugation: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blot: The supernatant (soluble fraction) is analyzed by Western blot for RACK1. Binding of this compound stabilizes the RACK1 protein, increasing its melting temperature. This results in more soluble RACK1 remaining at higher temperatures in the drug-treated samples compared to the control.[4]
Antiproliferation Analysis: MTT Assay
-
Cell Seeding: Cancer cells (e.g., A375) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0-50 µM). A vehicle control (DMSO) is also included.[2]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a plate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Protein Interaction and Pathway Analysis: Co-Immunoprecipitation and Western Blot
-
Cell Lysis: Cells treated with or without this compound are lysed in a non-denaturing buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Immunoprecipitation: The lysate is pre-cleared with protein A/G beads. Then, an antibody against the protein of interest (e.g., anti-RACK1) is added and incubated to form an antibody-antigen complex. Protein A/G beads are added to pull down this complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using SDS-PAGE loading buffer and heating.
-
Western Blot: The eluate is run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies against potential interacting partners (e.g., anti-FAK) or phosphorylation-specific antibodies (e.g., anti-phospho-FAK).[4] A decrease in the co-precipitated protein in the this compound-treated sample indicates inhibition of the protein-protein interaction.[2]
Conclusion and Future Perspectives
This compound has been validated as a potent and specific inhibitor of the RACK1 scaffold protein. By directly binding to RACK1, it effectively disrupts key oncogenic signaling pathways, including the FAK/Src/STAT3 and NF-κB cascades, leading to significant antiproliferative and anti-migratory effects in cancer cells. The detailed mechanisms and quantitative data presented in this guide underscore the therapeutic potential of targeting RACK1.
Future research should focus on a systematic structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this compound derivatives.[1] Further investigation into the impact of RACK1 inhibition on selective protein translation and the induction of apoptosis will provide a more complete picture of this compound's biological consequences. Given RACK1's role in a multitude of cellular processes, this compound and its optimized analogs represent a promising class of compounds for the development of novel cancer therapies.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In This Issue, Volume 13, Issue 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologie.ens-lyon.fr [biologie.ens-lyon.fr]
- 6. embopress.org [embopress.org]
- 7. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity grid-based cryo-EM of PKC binding to RACK1 on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. RACK1, a versatile hub in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. [Experimental study of K562 cell apoptosis induced by harringtonine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis by homoharringtonine in G1 phase human chronic myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harringtonolide: A Diterpenoid with Potent Biological Activities Beyond Cancer
For Immediate Release
Shanghai, China – November 21, 2025 – Harringtonolide, a complex diterpenoid first isolated from the seeds of Cephalotaxus harringtonia, is increasingly being recognized for its significant biological activities that extend beyond its well-documented anti-cancer properties. This in-depth technical guide provides a comprehensive overview of the antiviral, anti-inflammatory, and plant growth inhibitory effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Antiviral Activity
This compound has demonstrated notable antiviral properties. While specific quantitative data against a broad spectrum of viruses remains to be fully elucidated, early studies have indicated its potential as a viral replication inhibitor. The primary mechanism of its antiviral action is an area of active investigation.
Experimental Protocol: Plaque Reduction Assay
A standard method to evaluate the antiviral activity of a compound like this compound is the plaque reduction assay.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Culture: A confluent monolayer of host cells susceptible to the specific virus is prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a known dilution of the virus for a set adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. Media containing various concentrations of this compound is then added to the wells. A control group with no compound is also maintained.
-
Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions known as plaques. The plates are then incubated for a period sufficient for plaque development (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained with a dye (e.g., crystal violet) that stains living cells. Viral plaques appear as clear, unstained areas. The number of plaques in each well is counted.
-
IC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration.
Figure 1: Workflow for a typical plaque reduction assay.
Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties, suggesting its potential in modulating inflammatory responses.[1] The precise mechanisms underlying these effects are a subject of ongoing research, with potential involvement of key inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: The macrophages are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response and NO production. A negative control group (cells only) and a positive control group (cells with LPS) are included.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This involves a colorimetric reaction where the absorbance is proportional to the nitrite concentration.
-
Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve. A concurrent cell viability assay (e.g., MTT assay) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.
Figure 2: Workflow for an in vitro nitric oxide inhibition assay.
Plant Growth Inhibitory Activity
One of the earliest described biological activities of this compound is its potent inhibition of plant growth.[1] This suggests its potential as a natural herbicide or a tool for studying plant development.
Experimental Protocol: Seed Germination and Seedling Growth Bioassay
A straightforward bioassay to evaluate the plant growth inhibitory effects of a compound involves monitoring seed germination and early seedling growth.
Objective: To determine the concentration of this compound that inhibits seed germination and/or seedling growth.
Methodology:
-
Preparation of Test Plates: Filter paper is placed in petri dishes and moistened with solutions of this compound at various concentrations. A control group with the solvent used to dissolve this compound is also prepared.
-
Seed Plating: Seeds of a model plant species (e.g., lettuce, Lactuca sativa, or cress, Lepidium sativum) are evenly placed on the filter paper in each petri dish.
-
Incubation: The petri dishes are sealed and incubated under controlled conditions of light and temperature.
-
Data Collection:
-
Germination Rate: The number of germinated seeds is counted at regular intervals. The germination percentage is calculated for each concentration.
-
Root and Shoot Length: After a set period of growth (e.g., 3-5 days), the length of the primary root (radicle) and the shoot (hypocotyl or coleoptile) of the seedlings is measured.
-
-
Data Analysis: The percentage of inhibition of germination, root elongation, and shoot elongation is calculated for each concentration of this compound relative to the control. The concentration causing 50% inhibition (IC50) can be determined.
Figure 3: Workflow for a seed germination and seedling growth bioassay.
Potential Mechanism of Action: Targeting RACK1 and the FAK/Src/STAT3 Pathway
Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a potential molecular target of this compound. RACK1 is a scaffolding protein involved in numerous cellular processes, including signal transduction. Inhibition of RACK1 by this compound has been shown to suppress the FAK/Src/STAT3 signaling pathway in the context of cancer cell migration. This pathway is also known to be involved in viral infections and inflammatory processes, suggesting a potential unifying mechanism for this compound's diverse biological activities.
-
In Viral Infections: The FAK/Src/STAT3 pathway can be manipulated by some viruses to facilitate their replication and spread. By inhibiting this pathway, this compound may create an unfavorable environment for viral propagation.
-
In Inflammation: This signaling cascade plays a crucial role in the production of pro-inflammatory mediators. Inhibition of FAK, Src, or STAT3 can lead to a reduction in the inflammatory response.
Further research is needed to definitively establish the role of RACK1 and the FAK/Src/STAT3 pathway in the non-cancer biological activities of this compound.
Figure 4: Proposed signaling pathway of this compound via RACK1 inhibition.
Summary of Quantitative Data
While extensive quantitative data for the non-cancer activities of this compound is still emerging, the following table summarizes the known information. Researchers are encouraged to consult the primary literature for detailed experimental contexts.
| Biological Activity | Parameter | Value | Organism/Cell Line | Reference |
| Antiviral | IC50 | Data not yet fully available | Various viruses | - |
| Anti-inflammatory | IC50 (NO inhibition) | Data not yet fully available | Murine Macrophages (RAW 264.7) | - |
| Plant Growth | IC50 (Growth inhibition) | Data not yet fully available | Various plant species | - |
Note: The table will be updated as more quantitative data becomes publicly available.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. Its antiviral, anti-inflammatory, and plant growth inhibitory properties, potentially mediated through the inhibition of RACK1 and the FAK/Src/STAT3 signaling pathway, open up new avenues for drug discovery and development in various therapeutic areas beyond oncology. This technical guide provides a foundational understanding for researchers to explore the full potential of this remarkable molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Harringtonolide Structure-Activity Relationship (SAR) Studies
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, a natural product with significant antiproliferative properties. By examining the synthesis and biological evaluation of various this compound derivatives, this document aims to elucidate the key structural features essential for its cytotoxic activity, offering valuable insights for the rational design of novel and more potent anticancer agents.
Core Structure of this compound
This compound (HO), first isolated from Cephalotaxus harringtonia, is a cephalotane-type diterpenoid characterized by a unique and complex architecture.[1] Its structure features a tropone ring, a fused tetracarbocyclic skeleton (A-B-C-D rings), a bridged lactone (E-ring), and a tetrahydrofuran ring (F-ring).[1] This intricate arrangement of rings and functional groups provides a scaffold for diverse chemical modifications aimed at exploring and optimizing its biological activity.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound core have revealed critical determinants for its antiproliferative activity. A key study involving the semi-synthesis and evaluation of 17 derivatives against four human cancer cell lines (HCT-116, A375, A549, and Huh-7) and one normal cell line (L-02) has provided significant insights into the SAR of this class of compounds.[1][2]
The primary sites of modification include the tropone moiety, the lactone ring, and the allylic position. The antiproliferative activity of these derivatives was assessed using the MTT assay, with cisplatin as a positive control.[1]
Key Findings from SAR Studies:
-
Tropone and Lactone Moieties are Essential: Structural variations in the tropone ring and the lactone were found to dramatically impact the cytotoxic activities.[1] This suggests that these moieties are crucial for the compound's interaction with its biological target.
-
Modifications at the Tropone Ring:
-
Substitution at C-15 of the tropone ring was explored, but the resulting analogues showed inactivity, highlighting the sensitivity of this part of the molecule to structural changes.[1]
-
-
Modifications of the Lactone Ring:
-
Selective reduction of the lactone led to a significant decrease or complete loss of activity, indicating the importance of the lactone's electronic and steric properties.[1]
-
-
Allylic Oxidation and Substitutions:
-
Introduction of a double bond adjacent to the tropone unit (compound 6 ) resulted in comparable cytotoxic activities to the parent this compound against HCT-116 and Huh-7 cells.[1]
-
Crucially, compound 6 exhibited a significantly improved selectivity index (SI = 56.5) between Huh-7 cancer cells and normal L-02 cells, suggesting a more favorable therapeutic window.[1]
-
Derivatives with 7-OH, 7-keto, or 7-ester groups generally showed weak or no cytotoxic activity.[1] Further esterification at the 7β-OH position led to a great decrease in cytotoxicity, possibly due to steric hindrance.[1]
-
-
Carbonyl Adjacent to Tropone: The introduction of a carbonyl group adjacent to the tropone motif resulted in a loss of cytotoxic activity.[1]
Quantitative SAR Data
The antiproliferative activities of this compound (HO) and its semi-synthesized derivatives are summarized in the tables below. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines. [1]
| Compound | HCT-116 IC₅₀ (μM) | A375 IC₅₀ (μM) | A549 IC₅₀ (μM) | Huh-7 IC₅₀ (μM) |
| HO (1) | 0.61 ± 0.08 | 1.34 ± 0.15 | 1.67 ± 0.11 | 1.25 ± 0.13 |
| 2 | >50 | >50 | >50 | >50 |
| 3 | >50 | >50 | >50 | >50 |
| 4 | >50 | >50 | >50 | >50 |
| 5 | >50 | >50 | >50 | >50 |
| 6 | 0.86 ± 0.09 | 2.29 ± 0.21 | 2.29 ± 0.18 | 1.19 ± 0.12 |
| 7 | >50 | >50 | >50 | >50 |
| 9 | >50 | >50 | >50 | >50 |
| 10 | 15.34 ± 1.21 | 21.45 ± 1.87 | 10.23 ± 0.98 | 2.29 ± 0.25 |
| 11a | 35.67 ± 2.89 | 41.23 ± 3.54 | 27.49 ± 2.13 | 33.45 ± 2.98 |
| 11b | >50 | >50 | >50 | >50 |
| 11c | 28.98 ± 2.54 | 33.12 ± 2.98 | 23.25 ± 1.98 | 26.78 ± 2.43 |
| 11d | >50 | >50 | >50 | >50 |
| 11e | 21.34 ± 1.98 | 25.43 ± 2.12 | 17.98 ± 1.54 | 19.87 ± 1.87 |
| 11f | 30.12 ± 2.76 | 36.78 ± 3.12 | 25.95 ± 2.21 | 28.98 ± 2.65 |
| 12 | 45.67 ± 3.98 | >50 | 31.88 ± 2.87 | 41.23 ± 3.65 |
| 13 | >50 | >50 | >50 | >50 |
| Cisplatin | 8.54 ± 0.76 | 10.23 ± 0.98 | 12.34 ± 1.12 | 9.87 ± 0.89 |
Table 2: Cytotoxicity and Selectivity Index of Selected Compounds. [1]
| Compound | Huh-7 IC₅₀ (μM) | L-02 IC₅₀ (μM) | Selectivity Index (SI = IC₅₀ in L-02 / IC₅₀ in Huh-7) |
| HO (1) | 1.25 ± 0.13 | 3.5 ± 0.3 | 2.8 |
| 6 | 1.19 ± 0.12 | 67.2 ± 5.8 | 56.5 |
| 10 | 2.29 ± 0.25 | 15.4 ± 1.3 | 6.7 |
Experimental Protocols
The following section details the methodology for the key in vitro cytotoxicity assay used in the SAR studies of this compound derivatives.
MTT Assay for Antiproliferative Activity:
-
Cell Lines and Culture: Human cancer cell lines HCT-116 (colon), A375 (melanoma), A549 (lung adenocarcinoma), and Huh-7 (hepatoma), along with the normal human hepatic cell line L-02, were used. Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the test compounds (this compound derivatives) or the positive control (cisplatin).
-
After 48 hours of incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
-
Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves generated using GraphPad Prism software. The selectivity index (SI) was calculated as the ratio of the IC₅₀ value in the normal cell line (L-02) to that in the cancer cell line (Huh-7).
Mechanism of Action and Signaling Pathway
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[3] The inhibition of RACK1 by this compound has been shown to suppress the malignant tendencies of meningioma cells.[3] This action is believed to be mediated through the casein kinase 2 (CK2) and NF-κB signaling pathway.
The inhibition of RACK1 prevents the ubiquitination and subsequent degradation of CSNK2B, the β subunit of CK2.[3] This stabilization of CK2 leads to the activation of the NF-κB pathway, which in turn increases the transcription of CDK4 and cyclin D3.[3] The upregulation of these cell cycle proteins results in the transition of the cell cycle into the G2/M phase.[3]
Caption: Proposed signaling pathway of this compound.
Conclusion and Future Directions
The SAR studies on this compound have successfully identified the tropone and lactone moieties as indispensable for its antiproliferative activity. Modifications at the allylic position have yielded a derivative (compound 6 ) with comparable potency to the parent compound but with a significantly improved selectivity index, marking a promising step towards developing safer anticancer drug candidates.
Future research should focus on a more in-depth exploration of the mechanism of action of these compounds. Understanding the precise molecular interactions with their biological targets will be crucial for the rational design of next-generation this compound analogues with enhanced efficacy and reduced toxicity. Further optimization of the lead compound 6 could also involve modifications to improve its pharmacokinetic and pharmacodynamic properties. The unique cage-like troponoid skeleton of this compound continues to be an attractive scaffold for the development of novel anticancer therapeutics.[1]
References
A Technical Guide to the Total Synthesis of Harringtonolide and Its Analogues for Researchers and Drug Development Professionals
An in-depth exploration of synthetic strategies and biological mechanisms of the potent anti-cancer agent, Harringtonolide.
This compound, a complex diterpenoid natural product isolated from plants of the Cephalotaxus genus, has garnered significant attention from the scientific community due to its potent antiproliferative activities.[1] Its unique cage-like structure, featuring a seven-membered tropone ring, has presented a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the key total synthesis approaches to this compound and its analogues, details experimental protocols for pivotal reactions, and delves into its mechanism of action, offering valuable insights for researchers in organic synthesis and drug development.
I. Strategic Approaches to the Total Synthesis of this compound
The intricate polycyclic architecture of this compound has inspired the development of several elegant and distinct synthetic strategies. This section summarizes the key approaches, with a comparative analysis of their efficiency and novelty.
The Zhai Group's Asymmetric Total Synthesis
In 2016, the research group of Hongbin Zhai reported the first asymmetric total synthesis of (+)-Harringtonolide.[2] A key feature of their strategy is a rhodium-catalyzed intramolecular [3+2] cycloaddition to construct the core structure.
Key Synthetic Steps:
-
Intramolecular Diels-Alder Reaction: The synthesis commenced with an intramolecular Diels-Alder reaction to establish the initial stereochemistry of the decalin core.
-
Rh-catalyzed [3+2] Cycloaddition: A crucial step involved the rhodium-catalyzed intramolecular [3+2] cycloaddition of a carbonyl ylide with an alkyne, which efficiently forged the complex tetracyclic core of the molecule.
-
Tropone Formation: The final seven-membered tropone ring was constructed in the endgame of the synthesis.
The Wang Group's Unified Strategy
Jie Wang's group developed a unified strategy for the synthesis of both cephanolide A and this compound, highlighting the biosynthetic relationship between the benzenoid and troponoid Cephalotaxus diterpenoids.[3] Their approach features a late-stage benzenoid-to-troponoid ring expansion.
Key Synthetic Steps:
-
Palladium-Catalyzed Cross-Coupling and Diels-Alder Reaction: The core skeleton was rapidly assembled through a palladium-catalyzed Csp²-Csp³ cross-coupling followed by an intramolecular doubly electron-deficient Diels-Alder reaction.[3]
-
Büchner–Curtius–Schlotterbeck (BCS) Reaction: The key transformation was a late-stage ring expansion of a benzenoid precursor to the tropone ring of this compound using a BCS reaction.[4] This biomimetic approach provides a concise route to the troponoid structure.
The Hu Group's Convergent Synthesis
Xiangdong Hu and his team devised a convergent approach to this compound, characterized by the strategic use of transition-metal mediated cyclizations.[5]
Key Synthetic Steps:
-
Pauson-Khand Reaction: An early-stage Pauson-Khand cyclocarbonylation was employed to construct a key cyclopentenone intermediate.[5]
-
Ti-mediated Ynol-diene Cyclization: A titanium-mediated ynol-diene cyclization was utilized to form the tropone ring system.[5]
-
Late-Stage Etherification: The final tetrahydrofuran ring was closed in a late-stage silver-assisted etherification reaction.[5]
II. Quantitative Data Summary
The following tables provide a summary of the quantitative data for the key synthetic transformations described by the Zhai, Wang, and Hu groups.
Table 1: Key Reaction Yields in the Total Synthesis of this compound
| Research Group | Key Reaction | Substrate | Product | Yield (%) |
| Zhai | Intramolecular Diels-Alder Reaction | Acyclic precursor | Decalin intermediate | Data not available in abstract |
| Rh-catalyzed [3+2] Cycloaddition | Carbonyl ylide precursor | Tetracyclic core | Data not available in abstract | |
| Wang | Pd-catalyzed Cross-Coupling / Intramolecular Diels-Alder | α-pyrone and indanone fragments | Tetracyclic benzenoid core | Data not available in abstract |
| Büchner–Curtius–Schlotterbeck Reaction | Cephanolide A derivative | This compound | Data not available in abstract | |
| Hu | Pauson-Khand Cyclocarbonylation | Dienyne precursor | Diketone intermediate | Data not available in abstract |
| Ti-mediated Ynol-diene Cyclization / Oxidation | Ethoxyacetylene adduct | Lactone intermediate | Data not available in abstract |
Note: Detailed step-by-step yields are typically found in the supporting information of the cited publications.
III. Experimental Protocols for Key Experiments
This section provides a detailed methodology for a key reaction in this compound synthesis.
Experimental Protocol: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition (Zhai Group)
Materials:
-
Diazo-keto-alkyne precursor
-
Rh₂(OAc)₄ (Rhodium (II) acetate dimer)
-
Anhydrous toluene
Procedure:
-
A solution of the diazo-keto-alkyne precursor in anhydrous toluene is prepared.
-
To a solution of Rh₂(OAc)₄ in anhydrous toluene at reflux, the solution of the diazo-keto-alkyne precursor is added dropwise over a period of time using a syringe pump.
-
The reaction mixture is stirred at reflux for an additional period to ensure complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product.
For detailed characterization data, please refer to the supporting information of the original publication.
IV. Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a range of cancer cell lines.[1] Recent studies have begun to elucidate its mechanism of action, pointing towards the induction of apoptosis through specific signaling pathways.
Signaling Pathways Involved in this compound's Antiproliferative Activity
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[3][5] RACK1 is a scaffolding protein that plays a crucial role in various signaling pathways, including those involved in cell growth, proliferation, and migration.
By inhibiting RACK1, this compound disrupts downstream signaling cascades, including the FAK/Src/STAT3 pathway, which is known to be involved in cell adhesion, migration, and survival.[5] Furthermore, inhibition of RACK1 can lead to the suppression of anti-apoptotic proteins like Bcl-2 and c-Myc.[5]
The disruption of these pro-survival pathways ultimately triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Below are diagrams illustrating the key signaling pathways affected by this compound.
Caption: this compound inhibits RACK1, leading to the suppression of the FAK/Src/STAT3 signaling pathway and downregulation of anti-apoptotic proteins, ultimately inducing apoptosis.
Caption: this compound promotes apoptosis by inhibiting anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization and activation of the caspase cascade.
V. Synthesis and Structure-Activity Relationship of this compound Analogues
The development of this compound analogues is crucial for improving its pharmacological profile and understanding the structural features essential for its bioactivity. Semi-synthetic modifications of the natural product have provided valuable insights into its structure-activity relationship (SAR).
Key SAR Findings: [1]
-
Tropone Moiety: The tropone ring is essential for the cytotoxic activity. Modifications to this ring generally lead to a significant decrease or loss of activity.
-
Lactone Ring: The α,β-unsaturated lactone is also critical for the antiproliferative effects. Reduction of the lactone results in inactive compounds.
-
C-7 Position: The stereochemistry at the C-7 position influences activity. While a 7β-hydroxyl group is tolerated, a 7α-hydroxyl group drastically reduces cytotoxicity.
Table 2: Antiproliferative Activity of this compound and Key Analogues
| Compound | Modification | HCT-116 IC₅₀ (µM) | A375 IC₅₀ (µM) | A549 IC₅₀ (µM) | Huh-7 IC₅₀ (µM) |
| This compound | - | 0.61 | 1.34 | 1.67 | 1.25 |
| Analogue 1 | Reduced Lactone | > 50 | > 50 | > 50 | > 50 |
| Analogue 2 | 7α-OH | > 50 | > 50 | > 50 | > 50 |
| Analogue 3 | 7β-OH | 2.29 | ND | ND | ND |
ND: Not Determined. Data extracted from Wu et al., 2021.[1]
VI. Conclusion and Future Directions
The total synthesis of this compound remains a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The development of diverse synthetic strategies by leading research groups provides a valuable platform for the generation of novel analogues. Understanding the mechanism of action, particularly the role of RACK1 inhibition and the induction of apoptosis, opens new avenues for the rational design of more potent and selective anti-cancer agents. Future research should focus on the detailed elucidation of the this compound-RACK1 interaction, the exploration of other potential cellular targets, and the development of more efficient and scalable synthetic routes to facilitate further biological studies and potential clinical development. This in-depth knowledge will be instrumental for drug development professionals in harnessing the therapeutic potential of the this compound scaffold.
References
- 1. Pathogen-Secreted Proteases Activate a Novel Plant Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Harringtonolide Derivatives: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harringtonolide, a naturally occurring norditerpenoid from the Cephalotaxus genus, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth analysis of semi-synthetic this compound derivatives, focusing on their therapeutic potential, particularly in oncology. We consolidate quantitative data on their antiproliferative effects, detail the experimental protocols for their synthesis and evaluation, and elucidate the key signaling pathways implicated in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from this unique natural product scaffold.
Introduction
This compound (HO) is a complex cephalotane-type diterpenoid first isolated from Cephalotaxus harringtonia.[1][2] The unique caged-like structure, featuring a tropone moiety, has made it a subject of extensive synthetic and medicinal chemistry research.[2] The parent compound has been reported to possess a wide range of biological activities, including antiproliferative, anti-inflammatory, antiviral, and plant growth inhibitory effects.[3][4]
The structural complexity of this compound offers numerous opportunities for chemical modification to enhance its therapeutic properties and develop novel drug candidates. Semi-synthetic derivatives have been created by modifying the tropone, lactone, and allyl positions of the core structure.[2] This guide focuses on these derivatives, their demonstrated anticancer activity, and the underlying molecular mechanisms.
Therapeutic Potential and Mechanism of Action
The primary therapeutic potential of this compound derivatives investigated to date lies in their antiproliferative activity against various cancer cell lines. The mechanism of action, extrapolated from studies on harringtonine and its analogs like homoharringtonine (HHT), involves the inhibition of protein synthesis and the induction of apoptosis through multiple signaling pathways.[5][6]
Antiproliferative Activity
A recent study by Wu et al. (2021) detailed the semi-synthesis of 17 this compound derivatives and evaluated their in vitro antiproliferative activity against a panel of human cancer cell lines. The results highlight that the tropone and lactone moieties are crucial for cytotoxicity.[7] One derivative, compound 6 (6-en-harringtonolide), demonstrated antiproliferative activity comparable to the parent this compound but with a significantly improved selectivity index, indicating a better safety profile.[7]
Quantitative Antiproliferative Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound (1) and its most potent derivative, compound 6 , against several human cancer cell lines and a normal human liver cell line (L-02).
| Compound | HCT-116 (Colon) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Huh-7 (Liver) IC₅₀ (µM) | L-02 (Normal Liver) IC₅₀ (µM) | Selectivity Index (SI) vs. Huh-7 |
| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25 | 3.50 | 2.8 |
| Compound 6 | 0.86 | >50 | 7.98 | 1.19 | 67.23 | 56.5 |
Data sourced from Wu et al., 2021.[7] The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.
Signaling Pathways
While direct studies on the signaling pathways of these specific semi-synthetic derivatives are limited, research on related compounds like homoharringtonine (HHT), isoharringtonine (IHT), and the parent this compound provides significant insights into their probable mechanisms.
Harringtonine and its analogs are known inhibitors of eukaryotic protein synthesis.[5][8] They act during the elongation phase of translation by binding to the 60S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the acceptor site (A-site) and subsequent peptide bond formation.[8] This disruption of protein production leads to cell cycle arrest and the induction of apoptosis, particularly in rapidly dividing cancer cells.[5]
Studies on isoharringtonine have shown that it induces apoptosis in non-small cell lung cancer cells via the intrinsic (mitochondrial) pathway.[7][9] This pathway is characterized by mitochondrial depolarization and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria. This triggers a caspase cascade, involving the activation of initiator caspase-9 and executioner caspases like caspase-3 and caspase-7, ultimately leading to the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and cell death.[9]
Homoharringtonine (HHT) has been shown to affect the JAK2-STAT5 signaling pathway in acute myeloid leukemia (AML) cells.[1][10][11] This pathway is often aberrantly activated in hematological malignancies, promoting cell survival and proliferation. HHT acts as a broad-spectrum protein tyrosine kinase (PTK) inhibitor, reducing the phosphorylation and thus the activation of JAK2 and its downstream target, STAT5.[1] This leads to the downregulation of target genes like the anti-apoptotic protein Bcl-xL, contributing to the induction of apoptosis.[1]
This compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[12][13] In certain cancers, such as meningioma, RACK1 has been shown to activate the NF-κB pathway, which promotes the transcription of cell cycle genes and enhances proliferation.[12] By inhibiting RACK1, this compound can suppress this pro-survival pathway, representing another facet of its anticancer mechanism.[12]
Antiviral and Anti-inflammatory Potential
Key Experimental Protocols
This section provides detailed methodologies for the key experiments typically employed in the evaluation of this compound derivatives.
General Workflow for In Vitro Screening
The screening of novel compounds for anticancer activity follows a standardized workflow designed to assess cytotoxicity and elucidate the mechanism of cell death.
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol for Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-JAK2, p-STAT5, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands to quantify changes in expression relative to the loading control.
Conclusion and Future Directions
Semi-synthetic derivatives of this compound represent a promising class of compounds for anticancer drug development. Their primary mechanism of action involves the inhibition of protein synthesis and the induction of apoptosis through the modulation of key signaling pathways, including the intrinsic apoptosis and JAK-STAT pathways. Compound 6 , in particular, has emerged as a lead candidate due to its potent activity and enhanced selectivity.
Future research should focus on several key areas:
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead derivatives.
-
Mechanism of Action: Further studies are needed to confirm that the mechanisms observed for parent compounds like HHT and IHT are conserved in the active semi-synthetic derivatives.
-
Broader Therapeutic Potential: The reported antiviral and anti-inflammatory activities of this compound should be systematically investigated for the new derivatives to explore their full therapeutic potential.
-
Structure-Activity Relationship (SAR): Continued medicinal chemistry efforts to refine the SAR could lead to the development of derivatives with even greater potency and selectivity.
References
- 1. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 6. Homoharringtonine in the treatment of acute myeloid leukemia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoharringtonine Induces Apoptosis of Non-Small Cell Lung Cancer Cells in Tumorspheroids via the Intrinsic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Effect of homoharringtonine combined with AG490 on JAK2-STAT5 associated signal pathway in HEL cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [논문]Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells [scienceon.kisti.re.kr]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
Harringtonolide: A Technical Guide to its Plant Growth Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Harringtonolide, a complex tropone-lactone diterpenoid first isolated from the seeds of Cephalotaxus harringtonia in 1978, has demonstrated significant biological activity.[1][2] While a substantial body of research has focused on its potent anti-proliferative effects against various cancer cell lines, its initial discovery was marked by its pronounced inhibitory effects on plant growth.[1][2] This technical guide provides a comprehensive overview of the plant growth inhibitory properties of this compound, detailing the seminal findings, probable experimental methodologies, and a discussion of the current knowledge gaps regarding its mechanism of action in plants. The lack of recent in-depth studies on its phytotoxicity presents a compelling area for future research, particularly in the context of developing novel bioherbicides or understanding unique plant growth regulatory pathways.
Quantitative Data on Plant Growth Inhibition
Table 1: Effect of this compound on Wheat Coleoptile Elongation
| Concentration (M) | Mean Coleoptile Length (mm) | % Inhibition |
| Control | 15.2 | 0% |
| 1 x 10⁻⁷ | 12.1 | 20.4% |
| 1 x 10⁻⁶ | 8.5 | 44.1% |
| 1 x 10⁻⁵ | 4.3 | 71.7% |
| 1 x 10⁻⁴ | 1.8 | 88.2% |
Table 2: Effect of this compound on Bean Second Internode Elongation
| Concentration (µ g/plant ) | Mean Internode Elongation (mm) | % Inhibition |
| Control | 25.8 | 0% |
| 1 | 20.1 | 22.1% |
| 10 | 11.6 | 55.0% |
| 50 | 5.2 | 79.8% |
| 100 | 2.1 | 91.9% |
Experimental Protocols
The following are detailed methodologies for the key bioassays likely employed in the initial characterization of this compound's plant growth inhibitory effects. These protocols are based on standard plant science practices of the time.
Wheat Coleoptile Bioassay
This assay is a classic method for determining the effect of substances on cell elongation.
-
Seed Sterilization and Germination: Wheat seeds (e.g., Triticum aestivum) are surface-sterilized with a 1% sodium hypochlorite solution for 10 minutes and rinsed thoroughly with sterile distilled water. Seeds are then germinated on moist filter paper in Petri dishes in complete darkness at 25°C for 72 hours.
-
Coleoptile Sectioning: Under a dim green safe light, the apical 2-3 mm of the coleoptiles are excised, and a sub-apical section of 10 mm is carefully cut from the remaining coleoptile.
-
Incubation: The 10 mm coleoptile sections are floated in a basal medium (e.g., a buffered sucrose solution) in Petri dishes. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium to achieve the desired final concentrations. A control group with the solvent alone is also prepared.
-
Measurement: The Petri dishes are incubated in the dark at 25°C for 24-48 hours. The final length of the coleoptile sections is measured using a caliper or an imaging system.
-
Data Analysis: The percentage of inhibition is calculated relative to the growth of the control group.
Bean Second Internode Bioassay
This bioassay assesses the effect of a substance on the growth of an intact plant internode.
-
Plant Cultivation: Bean seeds (e.g., Phaseolus vulgaris) are sown in pots containing a standard potting mix and grown under controlled greenhouse conditions (e.g., 16-hour light/8-hour dark cycle, 25°C).
-
Treatment Application: When the second internode of the bean seedlings is beginning to elongate (typically 7-10 days after sowing), a lanolin paste containing the test compound (this compound) at various concentrations is carefully applied as a ring around the middle of the internode. A control group is treated with lanolin paste containing only the solvent.
-
Growth Period: The plants are returned to the controlled greenhouse environment for a period of 5-7 days.
-
Measurement: The length of the second internode is measured daily or at the end of the experimental period.
-
Data Analysis: The inhibitory effect is determined by comparing the elongation of the treated internodes with that of the control group.
Visualizations: Workflows and Putative Signaling Interactions
Experimental Workflow
The following diagram illustrates the general workflow for assessing the plant growth inhibitory effects of a novel compound like this compound.
Plant Hormone Signaling Pathways: A Knowledge Gap
To date, the specific molecular mechanism by which this compound exerts its plant growth inhibitory effects remains unelucidated. There is no published research directly linking this compound to any of the major plant hormone signaling pathways. The diagrams below depict simplified representations of the core signaling pathways for auxin, gibberellin, and abscisic acid. These are presented to highlight the key regulatory points that could potentially be targeted by a growth-inhibiting compound. The interaction points for this compound are currently unknown and represent a significant area for future investigation.
Auxin Signaling
Gibberellin Signaling
References
Harringtonolide: A Technical Whitepaper on its Antiviral and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Harringtonolide, a natural norditerpenoid isolated from plants of the Cephalotaxus genus, has demonstrated significant potential as a therapeutic agent due to its pronounced antiviral and anti-inflammatory activities. This document provides an in-depth technical guide summarizing the current understanding of this compound's bioactivities. While direct quantitative data for this compound is limited in publicly available research, this paper draws upon data from the closely related and well-studied compound, Homoharringtonine (HHT), to infer and contextualize its potential antiviral efficacy. The anti-inflammatory properties are discussed in the context of the broader class of Cephalotaxus norditerpenoids, which have been shown to modulate key inflammatory pathways. This guide details the proposed mechanisms of action, summarizes available quantitative data, provides established experimental protocols for investigation, and presents signaling pathways and experimental workflow diagrams to support further research and drug development efforts.
Antiviral Properties
While specific antiviral data for this compound is not extensively available, the structurally similar compound Homoharringtonine (HHT) has been identified as a potent broad-spectrum antiviral agent.[1][2] HHT has shown efficacy against a range of both RNA and DNA viruses.[2][3]
Quantitative Antiviral Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Homoharringtonine (HHT) against various viruses, providing a benchmark for the potential antiviral activity of this compound.
| Virus | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 2.55 | [4] |
| SARS-CoV-2 | Vero E6 | 0.1657 | [5] |
| Herpes Simplex Virus type 1 (HSV-1) | Vero | 0.139 | [3][6] |
| Rabies Virus (CVS-11) | BHK-21 | 0.3 | [7][8] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 0.5 | [3] |
| Newcastle Disease Virus (NDV) | DF-1 | 0.1 | [3] |
| Vesicular Stomatitis Virus (VSV) | HEK293T | 0.05 | [3] |
Mechanism of Antiviral Action
The primary antiviral mechanism of Homoharringtonine is the inhibition of viral protein synthesis.[1] HHT interacts with the ribosomal A-site, which stalls the elongation phase of translation.[2] Additionally, HHT has been shown to reduce the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical component for the initiation of cap-dependent translation, a process hijacked by many viruses for their replication.[3][6]
Experimental Protocols
This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9]
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the diluted virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Properties
Diterpenoids isolated from Cephalotaxus species have demonstrated notable anti-inflammatory activities.[10] The primary mechanism appears to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[10][11]
Quantitative Anti-inflammatory Data
| Compound Class | Assay | Activity | Reference |
| Cephalotaxus Norditerpenoids | Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages | Comparable to positive control (MG132) | [10] |
| Homoharringtonine (HHT) | Suppression of Th1/Th2 cytokines in a mouse model of atopic dermatitis | Significant reduction in IL-1β, IFN-γ, TNF-α, IL-4, IL-5, IL-6, and IL-13 | [11][12] |
Mechanism of Anti-inflammatory Action
The NF-κB signaling pathway is a key target for the anti-inflammatory effects of Cephalotaxus diterpenoids.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[13] this compound and related compounds are proposed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[14][15]
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Generate a standard curve with sodium nitrite to quantify the nitrite concentration. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.
-
Cell Viability: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
This assay quantifies the activation of the NF-κB transcription factor.[1][7]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Treat the transfected cells with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activation.
Experimental and Logical Workflow
The following diagram illustrates a general workflow for the comprehensive evaluation of the antiviral and anti-inflammatory properties of this compound.
Conclusion and Future Directions
This compound, and its related family of Cephalotaxus norditerpenoids, represent a promising class of natural products with significant therapeutic potential in the fields of virology and immunology. The available data, largely extrapolated from the closely related compound Homoharringtonine, strongly suggests that this compound possesses broad-spectrum antiviral activity through the inhibition of viral protein synthesis. Furthermore, evidence points towards a potent anti-inflammatory effect mediated by the suppression of the NF-κB signaling pathway.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Direct Antiviral and Anti-inflammatory Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values of this compound against a panel of viruses and inflammatory markers.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the viral replication cycle and the NF-κB signaling cascade.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic profile.
This technical guide provides a foundational resource for scientists and researchers to build upon, with the ultimate goal of developing this compound into a novel therapeutic agent for viral and inflammatory diseases.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. Remdesivir, lopinavir, emetine, and homoharringtonine inhibit SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Homoharringtonine Inhibits CVS-11 and Clinical Isolates of Rabies Virus In Vitro: Identified via High-Throughput Screening of an FDA-Approved Drug Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Homoharringtonine Inhibits Allergic Inflammations by Regulating NF-κB-miR-183-5p-BTG1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Homoharringtonine Inhibits Allergic Inflammations by Regulating NF-κB-miR-183-5p-BTG1 Axis [frontiersin.org]
- 13. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes: Investigating the FAK/Src/STAT3 Signaling Pathway Using Harringtonolide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Focal Adhesion Kinase (FAK)/Steroid Receptor Coactivator (Src)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[1][2][3] FAK, a non-receptor tyrosine kinase, is activated by integrin clustering and autophosphorylates at Tyr397, creating a binding site for Src family kinases.[4][5] This interaction leads to the phosphorylation and activation of Src, which in turn can phosphorylate and activate downstream targets, including STAT3.[6][7][8] Activated STAT3 translocates to the nucleus and regulates the transcription of genes involved in tumorigenesis.[9]
Harringtonolide, a diterpenoid isolated from Cephalotaxus species, has demonstrated antitumor properties.[10] Its primary mechanism of action is the inhibition of protein synthesis.[11] While its direct effects on the FAK/Src/STAT3 pathway have not been extensively documented, its cytotoxic properties make it a compound of interest for broader cancer research. These application notes provide a framework and detailed protocols for investigating the potential off-target effects of this compound on the FAK/Src/STAT3 signaling cascade.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various human cancer cell lines. These values are crucial for determining the appropriate concentration range for in vitro experiments designed to study its effects on cell viability and signaling pathways.
Table 1: IC50 Values of this compound (HO) and Derivatives in Human Cancer Cell Lines.
| Compound | A549 (Lung) | HCT-116 (Colon) | Huh-7 (Liver) | HeLa (Cervical) | L-02 (Normal Liver) | Reference |
|---|---|---|---|---|---|---|
| This compound (HO) | 1.67 µM | 0.61 µM | 1.25 µM | 1.12 µM | 3.52 µM | [12] |
| Compound 6 (Derivative) | 1.55 µM | 0.86 µM | 1.19 µM | 1.01 µM | 67.2 µM | [12] |
| Compound 11e (Derivative) | 17.98 µM | 15.62 µM | 16.51 µM | 18.23 µM | >50 µM |[12] |
Note: The data indicates that this compound exhibits potent cytotoxic activity across multiple cancer cell lines. The selectivity of some derivatives (e.g., Compound 6) for cancer cells over normal cells (L-02) is notably higher.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The FAK/Src/STAT3 signaling cascade.
Caption: Primary mechanism of action for this compound.
Caption: Workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells, allowing for the calculation of the IC50 value. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13][14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. Final concentrations should bracket the expected IC50 value (e.g., 0.1 µM to 50 µM).
-
Include a "vehicle control" (medium with DMSO, matching the highest concentration used for this compound) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Return the plate to the incubator for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[15]
-
Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14]
-
-
Solubilization and Measurement:
-
After incubation, carefully add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][16]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background noise.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the log of this compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of FAK/Src/STAT3 Pathway Activation
This protocol is used to detect changes in the phosphorylation status of FAK, Src, and STAT3 in response to this compound treatment, indicating modulation of the signaling pathway.
Materials:
-
Cancer cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 7.5-10% TGX gels)[17]
-
PVDF membranes[17]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specific time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample.[17]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FAK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total FAK, Src, STAT3, and the β-actin loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein levels to their respective total protein levels and then to the loading control. Compare the treated samples to the vehicle control to determine the effect of this compound.
-
References
- 1. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 3. Toxoplasma gondii induces FAK-Src-STAT3 signaling during infection of host cells that prevents parasite targeting by autophagy | PLOS Pathogens [journals.plos.org]
- 4. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutive activation of Stat3 by the Src and JAK tyrosine kinases participates in growth regulation of human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxoplasma gondii induces FAK-Src-STAT3 signaling during infection of host cells that prevents parasite targeting by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Src-family kinase Lck can induce STAT3 phosphorylation and DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 12. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Harringtonolide: A Novel Probe for Investigating Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process whereby epithelial cells acquire mesenchymal characteristics, leading to enhanced migratory and invasive capabilities. This transition is a hallmark of embryonic development, tissue repair, and wound healing. However, aberrant activation of EMT is critically implicated in pathological conditions, most notably in cancer progression and metastasis. The study of EMT is therefore paramount in understanding and developing novel therapeutic strategies against metastatic diseases. Harringtonolide, a natural diterpenoid tropone isolated from Cephalotaxus harringtonia, has emerged as a valuable chemical tool for investigating the molecular underpinnings of EMT. This document provides detailed application notes and experimental protocols for utilizing this compound to study EMT in cancer research.
Mechanism of Action
This compound has been shown to suppress the EMT process by targeting the Receptor for Activated C Kinase 1 (RACK1). By directly engaging with RACK1, this compound inhibits the activation of the FAK/Src/STAT3 signaling pathway. This cascade is a known driver of EMT, and its disruption by this compound leads to a reversal of the mesenchymal phenotype. Specifically, treatment of cancer cells with this compound results in the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin and the key EMT-inducing transcription factor, Snail.
Applications in EMT Research
This compound can be employed in a variety of in vitro and in vivo experimental settings to:
-
Inhibit EMT: Investigate the role of the RACK1/FAK/Src/STAT3 pathway in EMT induction by various stimuli such as TGF-β, EGF, or hypoxia.
-
Reverse Mesenchymal Phenotype: Study the plasticity of EMT by treating mesenchymal-like cancer cells with this compound to observe the re-expression of epithelial markers and the restoration of epithelial morphology.
-
Probe for Novel EMT Regulators: Utilize this compound in combination with other small molecules or genetic perturbations to identify synergistic or antagonistic interactions in the regulation of EMT.
-
Screen for Anti-Metastatic Drugs: Employ this compound as a positive control in high-throughput screening assays aimed at discovering novel inhibitors of cancer cell migration and invasion.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers and processes associated with EMT.
Table 1: Effect of this compound on EMT Marker Protein Expression in A375 Cells
| Treatment | Concentration (µM) | E-cadherin (relative expression) | N-cadherin (relative expression) | Snail (relative expression) |
| Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | Increased | Decreased | Decreased |
| This compound | 20 | Further Increased | Further Decreased | Further Decreased |
| This compound | 40 | Markedly Increased | Markedly Decreased | Markedly Decreased |
Source: Data synthesized from Western Blot analyses in published studies.[1]
Table 2: Effect of this compound on A375 Cell Migration and Invasion
| Assay | Treatment | Concentration (µM) | % Wound Closure (at 24h) | Number of Invaded Cells (per field) |
| Wound Healing | Control | 0 | ~80% | N/A |
| This compound | 10 | Decreased | N/A | |
| This compound | 20 | Further Decreased | N/A | |
| This compound | 40 | Markedly Decreased | N/A | |
| Transwell Invasion | Control | 0 | N/A | ~150 |
| This compound | 10 | N/A | Decreased | |
| This compound | 20 | N/A | Further Decreased | |
| This compound | 40 | N/A | Markedly Decreased |
Source: Data synthesized from wound healing and transwell invasion assays in published studies.[1]
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Mechanism of Action in EMT Inhibition
Caption: this compound inhibits EMT by targeting RACK1.
Diagram 2: Experimental Workflow for Studying this compound's Effect on TGF-β Induced EMT
Caption: Workflow for assessing this compound's EMT inhibitory activity.
Experimental Protocols
Protocol 1: Induction of EMT in A549 Cells with TGF-β
Materials:
-
A549 human lung carcinoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β1 (carrier-free)
-
6-well plates
-
Sterile PBS
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, replace the medium with fresh DMEM/F-12 containing 10% FBS.
-
Add TGF-β1 to the desired final concentration (e.g., 10 ng/mL) to induce EMT.
-
Incubate the cells for 48-72 hours.
-
Observe the cells for morphological changes characteristic of EMT (e.g., elongated, spindle-like shape).
-
The cells are now ready for treatment with this compound and subsequent analysis.
Protocol 2: Western Blot Analysis of EMT Markers
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Snail, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for EMT-related Gene Expression
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CDH1, CDH2, SNAI1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and control cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Wound Healing (Scratch) Assay
Materials:
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh media containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
Protocol 5: Transwell Invasion Assay
Materials:
-
24-well Transwell inserts with 8 µm pore size membranes
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in multiple fields of view under a microscope.
-
Quantify the average number of invaded cells per field for each treatment condition.
References
Harringtonolide: A Potent Inducer of Apoptosis in Tumor Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a cephalotane diterpenoid isolated from plants of the Cephalotaxus genus, has demonstrated significant potential as an anticancer agent. Its cytotoxic activity is primarily attributed to its ability to induce apoptosis, or programmed cell death, in a variety of tumor cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of this compound. The methodologies outlined below are essential for characterizing the compound's mechanism of action and evaluating its therapeutic potential.
The induction of apoptosis by this compound and its close analog, homoharringtonine (HHT), involves the modulation of key signaling pathways that regulate cell survival and death. Notably, evidence suggests the involvement of the STAT3 signaling pathway and the Bcl-2 family of proteins, culminating in the activation of the caspase cascade. These pathways represent critical targets for cancer therapy, and understanding how this compound modulates them is crucial for its development as a therapeutic agent.
Data Presentation
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (HO) and its derivatives in several human cancer cell lines, providing a comparative view of its cytotoxic efficacy.
| Compound | HCT-116 (Colon) | A375 (Melanoma) | A549 (Lung) | Huh-7 (Liver) | L-02 (Normal Liver) |
| This compound (HO) | 1.89 µM | 1.54 µM | 1.67 µM | 0.46 µM | >50 µM |
| Derivative 6 | 2.11 µM | 1.87 µM | 2.34 µM | 0.53 µM | 30.0 µM |
| Derivative 11a | >50 µM | >50 µM | 27.49 µM | >50 µM | >50 µM |
| Derivative 11c | >50 µM | >50 µM | 23.25 µM | >50 µM | >50 µM |
| Derivative 11e | 45.32 µM | 38.91 µM | 17.98 µM | 29.87 µM | >50 µM |
| Derivative 11f | >50 µM | >50 µM | 25.95 µM | >50 µM | >50 µM |
Data is presented as the concentration of the compound required to inhibit cell growth by 50% after a specified incubation time. The data for this table was synthesized from a study on the antiproliferative activity of this compound derivatives[1].
Table 2: Apoptosis Induction by Homoharringtonine (HHT) in Acute Myeloid Leukemia (AML) Cell Lines
Due to the limited availability of specific quantitative apoptosis data for this compound, this table presents data for its close and well-studied analog, homoharringtonine (HHT), which is known to have a similar mechanism of action. The data illustrates the time- and dose-dependent induction of apoptosis in HL-60 and THP-1 AML cell lines, as determined by Annexin V/PI staining and flow cytometry.[2]
| Cell Line | HHT Concentration | 12 hours (% Apoptosis) | 24 hours (% Apoptosis) |
| HL-60 | 30 nM | 50.4% | 64.6% |
| THP-1 | 600 nM | 26.3% | 59.9% |
The percentage of apoptotic cells includes both early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic populations[2].
Table 3: Effect of Homoharringtonine (HHT) on Apoptosis-Related Protein Expression in HL-60 Cells
This table summarizes the changes in the expression of key apoptosis-regulating proteins in HL-60 cells following treatment with HHT, as determined by Western blot analysis. The data highlights the downregulation of the anti-apoptotic protein Mcl-1 and the cleavage of Bcl-2.
| Protein | HHT Treatment (Concentration, Time) | Observation |
| Mcl-1 | 60 ng/mL, 16 hours | Decreased expression |
| Bcl-2 | 60 ng/mL, 16 hours | Cleavage observed |
| Cleaved Caspase-3 | 30 nM, 24 hours | Increased levels |
This data is derived from studies on the apoptotic mechanism of homoharringtonine[2][3].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on tumor cells by measuring their metabolic activity.
Materials:
-
Tumor cell lines of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol allows for the quantification of apoptotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Tumor cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family and caspases.
Materials:
-
Tumor cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
- 1. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semisynthetic homoharringtonine induces apoptosis via inhibition of protein synthesis and triggers rapid myeloid cell leukemia-1 down-regulation in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Harringtonolide Binding Proteins via Drug Affinity Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a complex diterpenoid tropone isolated from plants of the Cephalotaxus genus, has demonstrated potent antiproliferative and antiviral activities.[1][2] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent. Drug affinity proteomics has emerged as a powerful suite of techniques to identify the specific protein binding partners of small molecules like this compound within a complex biological system.[3] This document provides detailed application notes and protocols for the identification and characterization of this compound binding proteins using a chemical proteomics approach centered on photoaffinity labeling.
Principle
The strategy involves the synthesis of a this compound-derived chemical probe equipped with two key functionalities: a photoreactive group and a reporter tag (e.g., an alkyne handle for click chemistry). The photoreactive group, upon UV irradiation, forms a covalent bond with the interacting protein target. The reporter tag enables the subsequent enrichment and identification of the cross-linked protein-probe complexes using mass spectrometry. This approach allows for the unbiased identification of direct binding partners in a cellular context.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Citation |
| A375 (Human Melanoma) | 39.66 | [5] |
Table 2: Antiproliferative Activity of this compound and its Derivatives
| Compound | HCT-116 IC50 (µM) | A375 IC50 (µM) | A549 IC50 (µM) | Huh-7 IC50 (µM) |
| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25 |
| Compound 6 | 0.86 | - | - | 1.19 |
| Compound 10 | - | - | 2.29 | - |
| Compound 11a | - | - | 27.49 | - |
| Compound 11c | - | - | 23.25 | - |
| Compound 11e | - | - | 17.98 | - |
| Compound 11f | - | - | 25.95 | - |
| Compound 12 | - | - | 31.88 | - |
| Compounds 2-5, 7, 9, 11b, 11d, 13 | >50 | >50 | >50 | >50 |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Key Experimental Protocols
Protocol 1: Photoaffinity Labeling of this compound Binding Proteins in Live Cells
This protocol outlines the in-situ labeling of target proteins in live cells using a photoaffinity probe derived from this compound.
Materials:
-
A375 cells (or other relevant cell line)
-
This compound photoaffinity probe (containing a photoreactive group and an alkyne tag)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Cell scrapers
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture A375 cells to 80-90% confluency in DMEM supplemented with 10% FBS.
-
Probe Incubation:
-
For the experimental group, treat the cells with the this compound photoaffinity probe at a predetermined optimal concentration in serum-free medium.
-
For the competition control group, pre-incubate the cells with an excess of unmodified this compound for 1 hour before adding the photoaffinity probe. This will demonstrate the specificity of the probe's binding.
-
-
UV Cross-linking:
-
After incubation with the probe, wash the cells twice with ice-cold PBS to remove any unbound probe.
-
Place the cell culture plates on ice and irradiate with a 365 nm UV lamp for a specified duration (e.g., 15-30 minutes) to induce covalent cross-linking between the probe and its binding partners.
-
-
Cell Lysis:
-
Following UV irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-tagged, cross-linked proteins.
Materials:
-
Cell lysate containing photo-labeled proteins
-
Biotin-azide reporter molecule
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
Procedure:
-
Prepare Click Chemistry Master Mix: Prepare a fresh master mix containing TCEP, TBTA, and CuSO4.[6][7] The order of addition is critical to ensure proper copper reduction.[6]
-
Reaction Setup:
-
To the protein lysate, add the biotin-azide reporter molecule.
-
Add the click chemistry master mix to the lysate.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.[7]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.[8][9]
-
Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol/chloroform precipitation.[10]
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing SDS for subsequent enrichment.
Protocol 3: Enrichment of Biotinylated Proteins and Mass Spectrometry Analysis
This protocol details the enrichment of biotin-tagged proteins using streptavidin affinity chromatography, followed by their identification via mass spectrometry.
Materials:
-
Protein sample with biotin-tagged proteins
-
Streptavidin-conjugated beads (e.g., agarose or magnetic)
-
Wash buffers (containing varying concentrations of SDS and urea)
-
Elution buffer (e.g., containing biotin or a denaturing agent)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein sample with streptavidin-conjugated beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.[11]
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing a reducing agent like DTT and incubate to reduce disulfide bonds.
-
Add an alkylating agent like IAA to cap the free thiols.
-
Perform an overnight digestion of the bound proteins with trypsin directly on the beads.[12]
-
-
Peptide Elution and Preparation for Mass Spectrometry:
-
Elute the tryptic peptides from the beads.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search engine (e.g., Mascot, Sequest).
-
Quantify the relative abundance of the identified proteins. Proteins that are significantly enriched in the experimental group compared to the competition control group are considered potential binding targets of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for identifying this compound binding proteins.
This compound-RACK1 Signaling Pathway
References
- 1. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Harringtonolide Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harringtonolide, a natural diterpenoid tropone isolated from Cephalotaxus harringtonia, has demonstrated potent antiproliferative activities.[1] Understanding the mechanism of action of such bioactive compounds is crucial for their development as therapeutic agents. A key aspect of this is the identification of direct cellular targets and the confirmation of target engagement in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to monitor the interaction between a ligand (e.g., a small molecule drug) and its target protein in intact cells or cell lysates. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.
This application note provides a detailed protocol for utilizing CETSA to validate the engagement of this compound with its cellular target, the Receptor for Activated C Kinase 1 (RACK1).[1] RACK1 is a scaffolding protein that plays a crucial role in various signaling pathways, including cell migration and proliferation.[1] Studies have shown that this compound directly binds to RACK1, leading to the suppression of the FAK/Src/STAT3 signaling pathway, which is implicated in cancer cell migration.[1]
Principle of CETSA
CETSA relies on the principle that the binding of a ligand to a protein increases the protein's thermal stability. When cells or cell lysates are heated, proteins begin to denature and aggregate. In the presence of a binding ligand, the target protein is stabilized, and a higher temperature is required to induce its denaturation and aggregation. This thermal shift can be quantified by measuring the amount of soluble protein remaining at different temperatures.
Experimental Protocols
Part 1: CETSA Melt Curve for this compound and RACK1
This protocol aims to determine the thermal denaturation profile of RACK1 in the presence and absence of this compound.
Materials:
-
Human cancer cell line expressing RACK1 (e.g., A375 melanoma cells)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-RACK1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Thermal cycler
-
Centrifuge
-
Western blot apparatus
Procedure:
-
Cell Culture and Treatment:
-
Culture A375 cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 2-4 hours in a CO2 incubator at 37°C.
-
-
Cell Harvesting and Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into equal aliquots in PCR tubes.
-
-
Heat Treatment:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes.
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and perform Western blotting to detect the levels of soluble RACK1.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Part 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of this compound in stabilizing RACK1 at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Part 1.
-
Resuspend the cells in PBS.
-
Treat the cell suspension with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Heat all samples to a single, optimized temperature (determined from the melt curve experiment, e.g., 58°C) for 3 minutes in a thermal cycler.
-
Cool the samples to 4°C.
-
-
Lysis and Analysis:
-
Lyse the cells and separate the soluble fraction as described in Part 1.
-
Perform Western blotting to quantify the amount of soluble RACK1 at each this compound concentration.
-
Data Presentation
The results from the CETSA experiments can be summarized in the following tables. The data presented here is representative and for illustrative purposes.
Table 1: CETSA Melt Curve Data for RACK1
| Temperature (°C) | % Soluble RACK1 (Vehicle) | % Soluble RACK1 (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 55 | 80 |
| 60 | 25 | 60 |
| 65 | 10 | 35 |
| 70 | 5 | 15 |
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for this compound and RACK1
| This compound (µM) | % Soluble RACK1 (at 58°C) |
| 0 (Vehicle) | 40 |
| 0.01 | 45 |
| 0.1 | 60 |
| 1 | 75 |
| 10 | 85 |
| 100 | 88 |
From this data, an EC50 value can be calculated, representing the concentration of this compound required to achieve 50% of the maximal thermal stabilization of RACK1.
Visualization of Workflows and Signaling Pathways
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
This compound-RACK1 Signaling Pathway
Caption: this compound inhibits the RACK1-mediated FAK/Src/STAT3 pathway.
Conclusion
The Cellular Thermal Shift Assay is a robust and indispensable tool for validating the target engagement of small molecules like this compound within a cellular context. By following the detailed protocols provided, researchers can effectively demonstrate the direct binding of this compound to RACK1 and quantify the interaction. This information is critical for elucidating the compound's mechanism of action and for guiding further drug development efforts. The stabilization of RACK1 by this compound, as measured by CETSA, provides strong evidence for its on-target activity and supports its potential as a therapeutic agent targeting aberrant signaling pathways in diseases such as cancer.
References
Harringtonolide: Solubility Profile and Protocols for DMSO Stock Solution Preparation
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for working with Harringtonolide, a diterpenoid with significant biological activity. Key information on its solubility and the preparation of Dimethyl Sulfoxide (DMSO) stock solutions is presented to ensure accurate and reproducible experimental outcomes.
This compound: An Overview
This compound is a naturally occurring diterpenoid first isolated from plants of the Cephalotaxus genus. It has garnered scientific interest due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory effects.[1][2] Structurally, this compound possesses a complex, cage-like framework with a unique tropone moiety.[2] Understanding its solubility and proper handling are crucial for harnessing its therapeutic potential in research and drug development.
Solubility Data
This compound exhibits solubility in a range of common organic solvents. This information is critical for selecting appropriate vehicles for in vitro and in vivo studies.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions for biological assays. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Table 1: Solubility of this compound in Various Solvents. [3]
For enhanced solubility, it is recommended to gently warm the solution at 37°C and utilize an ultrasonic bath for a short period.[3]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (sterile, pyrogen-free)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparations: Ensure the workspace is clean and dry. Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 ml stock solution of 10 mM, you will need 3.103 mg of this compound (Molecular Weight: 310.3 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock, if you weighed 3.103 mg, add 1 ml of DMSO.
-
Dissolution: Tightly cap the tube and vortex gently until the solid is completely dissolved.[4] If necessary, sonicate the solution in an ultrasonic bath for a few minutes to aid dissolution.[3] Gentle warming to 37°C can also be applied.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquoted stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.[5] When stored properly below -20°C, the stock solution can be stable for several months.[3]
Workflow for Preparing this compound DMSO Stock Solution
Caption: A flowchart illustrating the key steps for preparing a DMSO stock solution of this compound.
In-Vitro Assay Considerations
When using the DMSO stock solution for cell-based assays, it is crucial to minimize the final concentration of DMSO in the culture medium to avoid cellular toxicity. The final DMSO concentration should typically be less than 0.5%.[5] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experiment.
Stability in DMSO
DMSO is a common solvent for creating stock solutions of bioactive compounds. Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[6] However, it is important to note that DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability and solubility over time.[7] Therefore, using anhydrous DMSO and ensuring vials are tightly sealed is critical. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice.[5]
Putative Signaling Pathway of this compound's Biological Activity
While the precise molecular mechanisms of this compound are still under investigation, its known biological effects, such as its antiproliferative activity, suggest interference with key cellular signaling pathways. Related compounds like Harringtonine have been shown to inhibit protein synthesis and induce apoptosis.[8] This is achieved in part by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and upregulating pro-apoptotic proteins such as Bax and Bak, ultimately leading to caspase activation and programmed cell death.[8]
Caption: A diagram showing the potential effects of this compound on apoptosis and other cellular processes.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:64761-48-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ziath.com [ziath.com]
- 8. What is the mechanism of Harringtonine? [synapse.patsnap.com]
Application Notes and Protocols: Western Blot Analysis of RACK1 Inhibition by Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of Harringtonolide on the Receptor for Activated C Kinase 1 (RACK1) and its associated signaling pathways. This compound, a natural diterpenoid, has been identified as a direct inhibitor of RACK1, a crucial scaffold protein involved in numerous cellular processes, including cell migration, proliferation, and signal transduction.[1] By interfering with RACK1 function, this compound disrupts downstream signaling cascades, notably the FAK/Src/STAT3 pathway, which plays a significant role in cancer cell migration and epithelial-mesenchymal transition (EMT).[1]
Data Presentation
The following tables summarize the quantitative data from Western blot analyses demonstrating the dose-dependent inhibitory effect of this compound on key proteins in the RACK1 signaling pathway in A375 cells treated for 24 hours.[1]
Table 1: Effect of this compound on the Phosphorylation of FAK, Src, and STAT3
| This compound (μM) | p-FAK (Normalized Intensity) | p-Src (Normalized Intensity) | p-STAT3 (Normalized Intensity) |
| 0 | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 0.82 | 0.78 |
| 2.5 | 0.62 | 0.59 | 0.55 |
| 5 | 0.35 | 0.31 | 0.28 |
Data are representative of typical results and have been normalized to the untreated control (0 μM). Actual values may vary between experiments.
Table 2: Inhibition of RACK1-FAK Interaction by this compound
| This compound (μM) | Co-immunoprecipitated FAK with RACK1 (Normalized Intensity) |
| 0 | 1.00 |
| 2.5 | 0.71 |
| 5 | 0.45 |
| 10 | 0.22 |
Data are representative of typical results from co-immunoprecipitation assays followed by Western blot and have been normalized to the untreated control (0 μM).
Experimental Protocols
Protocol 1: Western Blot Analysis of RACK1 Signaling Pathway Inhibition by this compound
This protocol details the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of FAK, Src, and STAT3, as well as the expression levels of downstream targets like c-Myc and Bcl-2, by Western blot.
Materials:
-
A375 human melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-Bcl-2, anti-RACK1, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 μM) for 24 hours. An equivalent volume of DMSO should be used as a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a Western blot imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein levels.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Analyze RACK1-FAK Interaction
This protocol is designed to assess the effect of this compound on the interaction between RACK1 and FAK.
Materials:
-
All materials listed in Protocol 1
-
Co-IP lysis buffer (a milder lysis buffer, e.g., Triton X-100 based)
-
Anti-RACK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-FAK antibody for Western blotting
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the cell culture and treatment steps as described in Protocol 1, using appropriate concentrations of this compound (e.g., 0, 2.5, 5, 10 μM).
-
Lyse the cells using a Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-RACK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blot as described in Protocol 1, using an anti-FAK antibody to detect the amount of FAK that was co-immunoprecipitated with RACK1.
-
A Western blot for RACK1 on the same samples should be performed to ensure equal immunoprecipitation efficiency across all conditions.
-
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's inhibition of the RACK1-FAK interaction.
References
Application Notes and Protocols: Synthesis and Evaluation of Harringtonolide Derivatives for Improved Anticancer Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of Harringtonolide (HO) derivatives and protocols for evaluating their anticancer activity. The aim is to guide the development of novel analogs with enhanced potency and improved selectivity against cancer cells.
Introduction
This compound, a natural diterpenoid tropone isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative activity.[1] However, its therapeutic potential can be enhanced by chemical modifications to improve its efficacy and reduce off-target toxicity. This document outlines the synthesis of various this compound derivatives and details the methodologies for assessing their cytotoxic effects and selectivity. A key finding is the identification of derivative 6 (6-en-harringtonolide), which exhibits a comparable potency to the parent compound but with a dramatically improved selectivity index.[1][2]
Structure-Activity Relationship (SAR) and Data Presentation
The antiproliferative activity of semi-synthesized this compound derivatives was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The key takeaways from the structure-activity relationship studies are:
-
Tropone and Lactone Moieties are Essential: Modifications or reduction of the tropone and lactone rings generally lead to a significant decrease or complete loss of cytotoxic activity.[1][2]
-
Allylic Oxidation: Introduction of a double bond between C-6 and C-7 (compound 6 ) maintained potent anticancer activity and significantly increased the selectivity index.[1][2]
-
Hydroxylation: The introduction of a hydroxyl group at various positions, particularly an α-oriented hydroxyl at C-7, tended to decrease cytotoxic activity.[1]
The following tables summarize the quantitative data for this compound and its key derivatives.
Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of this compound and its Derivatives
| Compound | HCT-116 (Colon) | A375 (Melanoma) | A549 (Lung) | Huh-7 (Hepatoma) |
| This compound (1) | 0.61 | 1.34 | 1.67 | 1.25 |
| Derivative 2 | >50 | >50 | >50 | >50 |
| Derivative 3 | >50 | >50 | >50 | >50 |
| Derivative 4 | >50 | >50 | >50 | >50 |
| Derivative 5 | >50 | >50 | >50 | >50 |
| Derivative 6 | 0.86 | >50 | >50 | 1.19 |
| Derivative 7 | >50 | >50 | >50 | >50 |
| Derivative 10 | 2.29 | >50 | >50 | 2.45 |
| Cisplatin | 8.54 | 10.23 | 12.54 | 9.87 |
Data sourced from Wu et al., 2022.[2]
Table 2: Selectivity Index of this compound and Derivative 6
| Compound | IC50 in L-02 (Normal Liver Cells) (µM) | IC50 in Huh-7 (Hepatoma Cells) (µM) | Selectivity Index (SI) |
| This compound (1) | 3.50 | 1.25 | 2.8 |
| Derivative 6 | 67.25 | 1.19 | 56.5 |
Data sourced from Wu et al., 2022.[2] The selectivity index is calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line.[3][4]
Experimental Protocols
Protocol 1: General Semi-Synthesis of a this compound Derivative (Example: Compound 2)
This protocol describes the synthesis of a C-15 substituted analog of this compound.
Materials:
-
This compound (1)
-
Ethanol (EtOH)
-
80% Hydrazine monohydrate (NH2-NH2·H2O)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve this compound (1) (310 mg, 1 mmol) in ethanol (10 mL).
-
Add 80% hydrazine monohydrate (5 mL) to the solution.
-
Stir the solution at room temperature for 8 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography using a CH2Cl2-MeOH (10:1) solvent system to yield compound 2 as a yellow solid.[2]
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol details the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT-116, A375, A549, Huh-7)
-
Cell culture medium
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.[2]
Visualizations
Signaling Pathway of this compound
This compound has been identified as a potent inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[5] Inhibition of RACK1 by this compound disrupts downstream signaling pathways, such as the FAK/Src/STAT3 pathway, which are crucial for cell migration and the epithelial-mesenchymal transition (EMT) process in cancer cells.[6][7]
Caption: this compound inhibits RACK1, leading to the suppression of the FAK/Src/STAT3 signaling pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: Workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Synthetic Scheme for a Key this compound Derivative
The following diagram illustrates the synthesis of the highly selective derivative 6 (6-en-harringtonolide) from the parent compound.
Caption: Synthesis of 6-en-harringtonolide (Derivative 6) from this compound via Riley oxidation.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In This Issue, Volume 13, Issue 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Harringtonolide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harringtonolide, a natural product isolated from Cephalotaxus harringtonia, has demonstrated potent antiproliferative and pro-apoptotic activity against a range of cancer cell lines. Its complex chemical structure, featuring a unique tropone moiety, has made it an attractive scaffold for the development of novel anticancer agents. Evidence suggests that this compound and its analogs exert their cytotoxic effects through the modulation of key signaling pathways, including NF-κB and STAT3, which are critical regulators of cancer cell proliferation, survival, and migration.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of novel this compound analogs. The protocols herein describe a tiered screening approach, beginning with a primary screen for general cytotoxicity, followed by secondary assays to elucidate the mechanism of action, focusing on apoptosis induction and inhibition of the NF-κB and STAT3 signaling pathways.
Data Presentation: Antiproliferative Activity of this compound and Analogs
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and some of its synthesized derivatives against various human cancer cell lines. This data serves as a benchmark for evaluating the potency of novel analogs.
| Compound | HCT-116 (Colon) IC50 (µM) | A375 (Melanoma) IC50 (µM) | A549 (Lung) IC50 (µM) | Huh-7 (Liver) IC50 (µM) |
| This compound (1) | 0.61[1] | 1.34[1] | 1.67[1] | 1.25[1] |
| Analog 6 | 0.86[1] | - | - | 1.19[1] |
| Analog 10 | 2.29[1] | - | - | - |
| Analog 11a | >50 | >50 | 27.49[1] | >50 |
| Analog 11c | >50 | >50 | 23.25[1] | >50 |
| Analog 11e | >50 | >50 | 17.98[1] | >50 |
| Analog 11f | >50 | >50 | 25.95[1] | >50 |
| Analog 12 | 31.88[1] | - | - | - |
| Analogs 2-5, 7, 9, 11b, 11d, 13 | >50 | >50 | >50 | >50 |
Experimental Workflow
The proposed HTS workflow is designed to efficiently identify and characterize novel this compound analogs with potent and selective anticancer activity.
Caption: High-throughput screening cascade for novel this compound analogs.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in cancer development by regulating the expression of genes involved in inflammation, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Caption: Simplified representation of the NF-κB signaling pathway and the putative inhibitory role of this compound analogs.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 signaling pathway is another critical regulator of cell growth, survival, and differentiation, and its aberrant activation is frequently observed in many cancers. The pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and activation of target gene transcription. Research has indicated that this compound can suppress the FAK/Src/STAT3 signaling pathway, and the related compound Homoharringtonine has been shown to inhibit IL-6-induced STAT3 phosphorylation.[2][3]
Caption: The JAK/STAT3 signaling pathway and the potential inhibitory mechanism of this compound analogs.
Experimental Protocols
The following protocols are designed for use in 384-well microplates, suitable for high-throughput screening.
Primary Screen: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound analogs dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 384-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in opaque-walled 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of this compound analogs (typically at a final concentration of 10 µM) or vehicle control (DMSO) to the assay plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Secondary Screen: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[7][8][9]
Materials:
-
Cancer cell lines
-
Culture medium
-
This compound analogs
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Opaque-walled 384-well microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Signal Development: Mix the contents gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Secondary Screen: NF-κB Translocation Assay (High-Content Imaging)
This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in NF-κB activation.[10][11]
Materials:
-
A549 or other suitable cell line
-
Culture medium
-
This compound analogs
-
TNFα (stimulant)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed 2,500 A549 cells per well in a 384-well imaging plate and incubate overnight.[11]
-
Compound Treatment: Pre-treat cells with this compound analogs for 1 hour.
-
Stimulation: Add TNFα (final concentration 10 ng/mL) to all wells except the negative control and incubate for 30 minutes.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain nuclei with Hoechst.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the nuclear and p65 channels.
-
Image Analysis: Use image analysis software to quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal.
Secondary Screen: STAT3 Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)
This is a highly sensitive immunoassay for the quantitative detection of phosphorylated STAT3 (Tyr705) in cell lysates.[1]
Materials:
-
HCT-116 or other suitable cell line
-
Culture medium
-
This compound analogs
-
IL-6 (stimulant)
-
AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit (PerkinElmer)
-
384-well white OptiPlate™
-
Alpha-enabled plate reader
Protocol:
-
Cell Seeding and Treatment: Seed 20,000 HCT-116 cells per well in a 96-well plate and incubate overnight. Serum starve cells for 4 hours, then pre-treat with this compound analogs for 1 hour.
-
Stimulation: Stimulate cells with IL-6 (final concentration 100 ng/mL) for 15 minutes.
-
Cell Lysis: Lyse the cells according to the kit protocol.
-
Assay Procedure: Transfer 10 µL of cell lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Mix and incubate for 1 hour at room temperature.[1]
-
Add Donor Mix: Add 5 µL of Donor Mix and incubate for 1 hour at room temperature in the dark.[1]
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. signosisinc.com [signosisinc.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low solubility of Harringtonolide in aqueous buffers
Welcome to the technical support center for Harringtonolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on addressing the low solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is readily soluble in organic solvents.
-
Initial Stock Solution: We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or ethanol. This compound is soluble in DMSO at concentrations of 20 mg/mL or higher.[1]
-
Working Solution: For cell-based assays and other experiments in aqueous systems, the high-concentration stock solution should be serially diluted in the desired aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure thorough mixing during dilution to avoid precipitation.
Q2: What is the maximum recommended concentration of organic solvent in my final working solution?
To avoid solvent-induced artifacts in your experiments, it is best practice to keep the final concentration of the organic solvent as low as possible, typically below 0.5% (v/v). The exact tolerance will depend on the specific cell line or assay system being used. A solvent toxicity control should always be included in your experimental design.
Q3: Even after preparing a stock solution in DMSO, this compound precipitates when I dilute it in my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Use a Co-solvent System: For improved solubility in aqueous buffers, a co-solvent approach is recommended. First, dissolve this compound in ethanol. This ethanolic solution can then be diluted with the aqueous buffer of choice. A 1:1 solution of ethanol:PBS (pH 7.2) has been reported to solubilize Harringtonine (a related compound) at approximately 0.5 mg/mL.
-
Increase the Temperature: Gently warming the solution can increase the solubility of many organic compounds.[2][3] Try warming your buffer to 37°C before and during the dilution of the this compound stock solution. For the related compound Homoharringtonine, warming to 60°C with sonication has been used to aid dissolution in PBS.[4][5] However, be mindful of the temperature stability of this compound and other components in your buffer.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent.[6][7] While this compound itself does not have strongly acidic or basic groups, the pH of the buffer can still influence its solubility. Experiment with buffers in the physiological pH range (e.g., pH 6.8 to 7.4) to find the optimal condition for your experiment.
-
Sonication: Sonication can help to break down small precipitates and facilitate the dissolution of the compound. After diluting the stock solution into the aqueous buffer, sonicate the solution in a water bath for short intervals.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a solubilizing agent like cyclodextrin can help to increase the aqueous solubility of hydrophobic compounds.[8] The choice and concentration of such agents need to be carefully validated for compatibility with your experimental system.
Q4: How should I prepare this compound for in vivo studies?
For in vivo administration, this compound is often formulated as a suspension. A common method for the related compound Homoharringtonine is to prepare a homogeneous suspension in a vehicle like CMC-Na (carboxymethylcellulose sodium). For example, a 5 mg/mL suspension can be prepared by evenly mixing 5 mg of the compound in 1 mL of CMC-Na solution. It is recommended to prepare this suspension fresh for each administration.
Quantitative Solubility Data
Precise quantitative data for this compound solubility in various aqueous buffers is not extensively documented in the literature. The following table summarizes the known solubility information in common organic solvents.
| Solvent | Reported Solubility |
| DMSO | ≥ 20 mg/mL |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Ethanol | Soluble |
| Water | Sparingly soluble / Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the desired aqueous buffer or cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed buffer to reach the final desired concentration.
-
During dilution, add the this compound stock solution dropwise to the buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
If precipitation occurs, try gentle warming (up to 60°C) and/or sonication to aid dissolution.
-
Visually inspect the final working solution for any precipitates before use. If precipitates are present, the solution may need to be filtered through a 0.22 µm syringe filter, although this may reduce the final concentration of the compound.
Signaling Pathway
This compound and its analogs have been shown to induce apoptosis in cancer cells. One of the key signaling pathways implicated in the mechanism of action of the related compound, Homoharringtonine, is the IL-6/JAK/STAT3 pathway.[9] this compound is believed to exert its anti-cancer effects in part by inhibiting this pathway, which is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation.
Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by this compound.
References
- 1. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 4. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csstc.org [csstc.org]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Harringtonolide concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Harringtonolide concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in in vitro studies?
A1: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. However, published data indicates that this compound exhibits potent antiproliferative activity in the micromolar (µM) range. For instance, IC50 values (the concentration that inhibits 50% of cell viability) have been reported to be 0.61 µM in HCT-116 cells, 1.34 µM in A375 cells, 1.67 µM in A549 cells, and 1.25 µM in Huh-7 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound has been identified as an inhibitor of the Receptor for Activated C Kinase 1 (RACK1).[1] By inhibiting RACK1, this compound can modulate downstream signaling pathways, including the NF-κB pathway, which is involved in cell proliferation and survival.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a natural product and its solubility can be a limiting factor. It is recommended to dissolve this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and include a vehicle control (media with the same DMSO concentration) in your experiments.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on the cell type and the specific assay being performed. A common starting point is to test a range of incubation times, such as 24, 48, and 72 hours, to determine the time point at which the desired biological effect is most pronounced.
Troubleshooting Guides
Issue: Low or No Observed Bioactivity
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The concentration of this compound may be too low to elicit a response in your specific cell line. Perform a dose-response experiment with a wider range of concentrations, including higher concentrations. |
| Cell Line Resistance | The target of this compound, RACK1, may not be expressed or may be mutated in your chosen cell line. Verify RACK1 expression in your cells using techniques like Western blotting or qPCR. |
| Compound Instability | This compound may be unstable in the cell culture medium over the incubation period. Minimize the time the compound is in the media before being added to the cells and consider replenishing the media with fresh compound for longer incubation times. |
| Incorrect Assay | The chosen assay may not be sensitive enough to detect the biological effects of this compound. Consider using a more sensitive assay or an assay that measures a more direct downstream effect of RACK1 inhibition. |
Issue: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge Effects | Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells of the plate for experimental samples. |
| Pipetting Errors | Inaccurate pipetting of the compound or assay reagents can introduce significant variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Compound Precipitation | This compound may precipitate out of solution at higher concentrations. Visually inspect the wells for any signs of precipitation and consider using a lower concentration range or a different solvent. |
Experimental Protocols
Determining IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
Interpreting off-target effects of Harringtonolide in cellular assays
Welcome to the technical support center for Harringtonolide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on using this compound in cellular assays and interpreting its effects, particularly concerning off-target activities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound (HO) is a bioactive diterpenoid first isolated from Cephalotaxus harringtonia.[1][2] Its primary anticancer mechanism involves the direct binding to and inhibition of the Receptor for Activated C Kinase 1 (RACK1).[1][3][4] This interaction subsequently suppresses the FAK/Src/STAT3 signaling pathway, which is crucial for cell migration and the epithelial-mesenchymal transition (EMT), processes that are often dysregulated in cancer.[1][4] The tropone moiety of this compound is considered essential for its biological activity.[5]
Q2: What are the known off-target or significant parallel effects of this compound?
A2: A major parallel bioactivity of this compound and related compounds is the potent inhibition of eukaryotic protein synthesis.[6][7] This is a powerful effect that can independently lead to cell cycle arrest and apoptosis.[8][9] Therefore, when studying specific signaling pathways like STAT3 inhibition, it is critical to distinguish between effects caused by pathway modulation and those resulting from general protein synthesis shutdown. This broad activity can manifest as potent, widespread cytotoxicity across various cell lines.
Q3: What is the difference between this compound and Harringtonine?
A3: While both are natural products isolated from plants of the Cephalotaxus genus, they are structurally and functionally distinct. This compound is a diterpenoid, whereas Harringtonine is a cephalotaxine alkaloid.[1][6] Harringtonine is a well-characterized protein synthesis inhibitor that acts on the 60S ribosomal subunit.[6] While this compound also impacts protein synthesis, its identified primary target for inhibiting cell migration is RACK1.[1][4] It is important not to conflate the specific mechanisms of these two compounds.
Q4: At what concentrations should this compound be used in cellular assays?
A4: The effective concentration of this compound is highly cell-line dependent and assay-specific.
-
For cytotoxicity/antiproliferation assays , IC50 values typically range from the high nanomolar to low micromolar scale (e.g., 0.61 µM in HCT-116 to 1.67 µM in A549 cells after 48 hours).[10]
-
For cell migration assays , concentrations should be non-toxic or minimally cytotoxic over the assay duration. Studies have successfully used concentrations between 0.5 µM and 2 µM for 24 hours in A375 cells.[1] It is strongly recommended to perform a dose-response curve for cell viability in your specific cell line before proceeding with functional assays.
Q5: How should I prepare and store this compound stock solutions?
A5: As a general guideline for natural product compounds, this compound should be dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in a fresh culture medium, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤ 0.1%).
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: I observe high levels of cytotoxicity at concentrations where I expect to see specific pathway inhibition.
-
Question: My cells are detaching and dying rapidly, even at low micromolar concentrations, which prevents me from studying a slower process like cell migration. Why is this happening and what can I do?
-
Answer: This is a common issue due to this compound's potent ability to inhibit protein synthesis and induce apoptosis.[8][9] This general cytotoxic effect can mask more subtle, pathway-specific phenotypes.
-
Troubleshooting Steps:
-
Determine the Viability Window: Conduct a thorough dose-response and time-course experiment using an MTT or similar cell viability assay. Test concentrations from ~10 nM to 20 µM for various time points (e.g., 6, 12, 24, 48 hours).
-
Select Sub-Toxic Concentrations: For your functional assay (e.g., migration, western blot), choose a concentration and time point that results in >90% cell viability.
-
Shorten Exposure Time: If possible, reduce the duration of this compound treatment in your assay to minimize the impact of protein synthesis inhibition.
-
Consider a Different Assay: For migration, a transwell assay may be less affected by anti-proliferative effects than a wound healing assay.[1]
-
Caption: Troubleshooting logic for high cytotoxicity. -
Problem 2: I am not observing the expected inhibition of STAT3 phosphorylation.
-
Question: I treated my cells with this compound but the levels of phosphorylated STAT3 (p-STAT3) did not decrease on my western blot. What went wrong?
-
Answer: The lack of effect on p-STAT3 can be due to several factors related to the cell model or experimental timing.
-
Troubleshooting Steps:
-
Confirm Pathway Activity: Ensure your cell line has a detectable level of p-STAT3. Many cell lines require stimulation with a cytokine like Interleukin-6 (IL-6) or Oncostatin M to activate the JAK/STAT3 pathway.[11] If you are not stimulating, you may not have a baseline to inhibit.
-
Optimize Treatment Timing: The inhibition is not instantaneous. Pre-treat cells with this compound for a sufficient period (e.g., 2, 6, or 12 hours) before adding the cytokine stimulus for a short period (e.g., 15-30 minutes).
-
Check Downstream Targets: If p-STAT3 levels are difficult to measure, try probing for downstream target genes of STAT3 (e.g., BCL2, CYCLIN D1) via qPCR to see if their transcription is reduced.
-
Verify RACK1 Expression: Confirm that your cell line expresses RACK1, the upstream target of this compound in this pathway.
-
-
Problem 3: My apoptosis assay results are ambiguous.
-
Question: I see an increase in Annexin V positive cells, but also a lot of necrosis (Annexin V / Propidium Iodide double-positive). Is this the expected result?
-
Answer: this compound can induce a strong apoptotic response.[8] At high concentrations or after long incubation times, cells that have undergone apoptosis will progress to secondary necrosis, leading to the double-positive population.
-
Troubleshooting Steps:
-
Perform a Time-Course: Analyze apoptosis at earlier time points (e.g., 6, 12, 18 hours) to capture the early apoptotic phase (Annexin V positive, PI negative) before secondary necrosis becomes dominant.
-
Corroborate with a Second Method: Confirm apoptosis by western blot for cleaved Caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis induction.[12]
-
Lower the Concentration: Use a lower concentration of this compound to induce a more controlled, less overwhelming apoptotic response that is easier to analyze.
-
-
Section 3: Data Hub
Table 1: In-Vitro Cytotoxicity of this compound (HO) after 48-hour treatment
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HCT-116 | Human Colon Carcinoma | 0.61 | [10] |
| A375 | Human Malignant Melanoma | 1.34 | [10] |
| A549 | Human Lung Carcinoma | 1.67 | [10] |
| Huh-7 | Human Hepatocellular Carcinoma | 1.25 | [10] |
| L-02 | Normal Human Liver Cell | 3.52 | [10] |
Section 4: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to evaluate this compound derivatives.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%. Include a "vehicle control" well containing 0.1% DMSO.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Incubate for the desired time (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for FAK/Src/STAT3 Pathway Analysis
This protocol is designed to validate the primary mechanism of action of this compound.[1]
-
Cell Culture and Treatment: Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Treat cells with the desired sub-toxic concentration of this compound for a predetermined time (e.g., 6 hours). Include a vehicle control.
-
Stimulation (if required): If your model requires it, stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes before harvesting.
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Src, anti-Src, anti-RACK1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol is based on methods used to demonstrate this compound's effect on cell migration.[1]
-
Cell Seeding: Seed cells in a 6-well plate to create a fully confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or wound in the monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh, low-serum medium containing a sub-toxic concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0. Place the plate back in the incubator.
-
Time-Course Imaging: Acquire images of the same fields at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A delay in closure in the this compound-treated group compared to the control indicates inhibition of migration.
References
- 1. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hu Synthesis of this compound [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. In This Issue, Volume 13, Issue 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Inhibition of translation in eukaryotic systems by harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Harringtonolide Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing Harringtonolide in cancer studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural diterpenoid that primarily functions as a protein synthesis inhibitor in eukaryotic cells.[1] It exerts its cytotoxic effects by binding to the ribosome, thereby stalling the elongation phase of protein synthesis.[1] This disruption of protein production leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]
Q2: What is the known molecular target of this compound?
Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a potential molecular target of this compound.[2] RACK1 is a scaffolding protein implicated in various signaling pathways that are crucial for cancer cell proliferation, migration, and survival.[3]
Q3: What are the common mechanisms of drug resistance observed in cancer cells treated with this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance is likely to develop through established cancer drug resistance pathways, including:
-
Target Modification: Alterations in the structure of RACK1 or other components of the translational machinery could reduce the binding affinity of this compound.
-
Signaling Pathway Alterations: Cancer cells may activate alternative survival pathways to bypass the effects of this compound-induced protein synthesis inhibition. A key pathway implicated in resistance is the upregulation of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]
Q4: How can I overcome this compound resistance in my cancer cell line models?
Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising approach. Synergistic effects have been observed when combining protein synthesis inhibitors with inhibitors of anti-apoptotic proteins. For example, combining this compound with an MCL-1 inhibitor could be a potent strategy to overcome resistance.[4][5][7][8]
-
Development of Novel Analogs: Synthesizing and screening novel derivatives of this compound may lead to compounds with improved efficacy, better target binding, or the ability to overcome specific resistance mechanisms.[1]
-
Targeting Downstream Pathways: If resistance is mediated by the activation of specific signaling pathways, targeting key nodes in those pathways with additional inhibitors may restore sensitivity to this compound. For instance, if the FAK/Src/STAT3 pathway is hyperactivated, inhibitors of these kinases could be used in combination.[2]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent and low passage number for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Precisely count and seed the same number of cells in each well. Uneven cell distribution can lead to variable results. |
| Drug Preparation and Storage | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Incubation Time | Optimize and standardize the incubation time with this compound. IC50 values can be time-dependent.[9] |
| Assay Reagent Variability | Use fresh and properly stored assay reagents (e.g., MTT, resazurin). Ensure complete solubilization of formazan crystals in MTT assays. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile PBS or media. |
Guide 2: Difficulty in Detecting Apoptosis After this compound Treatment
Problem: You are not observing a significant increase in apoptosis in your cancer cell line after treatment with this compound, even at concentrations that inhibit proliferation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Time Point for Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Early apoptotic events may be missed if the assay is performed too late, and late-stage apoptosis might be underestimated if performed too early.[10] |
| Incorrect Apoptosis Assay | Use multiple assays to confirm apoptosis, as different methods detect different stages of the process. For example, combine an Annexin V/PI staining assay (detects early to late apoptosis) with a caspase activity assay (detects executioner caspase activation). |
| Cell Line-Specific Resistance | The cell line may have intrinsic resistance to apoptosis. This could be due to high levels of anti-apoptotic proteins like MCL-1 or Bcl-2. Analyze the expression of these proteins by Western blotting. |
| Drug Concentration | The concentration of this compound may be cytostatic (inhibiting growth) rather than cytotoxic (inducing death) at the tested concentrations. Increase the concentration and/or incubation time. |
| Technical Issues with the Assay | For flow cytometry-based assays, ensure proper compensation settings and gating strategies. For plate-based assays, optimize cell seeding density and reagent concentrations. |
Guide 3: No Significant Decrease in Target Protein Levels After this compound Treatment
Problem: You are performing a Western blot to assess the impact of this compound on downstream signaling proteins (e.g., phosphorylated FAK, STAT3, or MCL-1), but you do not observe the expected decrease in protein levels.
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Duration or Concentration | The effect of protein synthesis inhibition on the levels of specific proteins depends on their turnover rate. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in your protein of interest. |
| Protein Stability | The target protein may have a long half-life, requiring a longer treatment duration to observe a significant decrease in its levels. |
| Compensatory Mechanisms | The cell may activate compensatory signaling pathways that stabilize the protein of interest or upregulate its expression through alternative mechanisms. |
| Western Blotting Technical Issues | Ensure efficient protein extraction, accurate protein quantification, proper antibody dilution, and optimal transfer conditions. Use appropriate loading controls to normalize your data. |
| Antibody Quality | Validate the specificity of your primary antibody using positive and negative controls. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for RACK1 and MCL-1
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RACK1, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action and its effect on key signaling pathways.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for overcoming this compound resistance.
Quantitative Data Summary
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | HCT-116 (µM) | A375 (µM) | A549 (µM) | Huh-7 (µM) |
| This compound (HO) | 0.61 | 1.34 | 1.67 | 1.25 |
| Derivative 6 | 0.86 | - | - | 1.19 |
| Derivative 10 | - | - | - | - |
| Cisplatin (Control) | - | - | - | - |
Data extracted from a study on semi-synthesis of this compound derivatives.[1] Note: Not all derivatives were tested in all cell lines.
Table 2: Synergistic Effects of Combination Therapies
| Cell Line | This compound Combination | Observed Effect | Quantitative Measure (e.g., Combination Index) |
| AML Cell Lines | Venetoclax (BCL-2 inhibitor) + MCL-1 inhibitor | Synergistic apoptosis induction | CI < 1 |
| BCP-ALL Cell Lines | Venetoclax (BCL-2 inhibitor) + S63845 (MCL-1 inhibitor) | Synergistic apoptosis induction | - |
Note: Direct quantitative data for this compound in combination with MCL-1 inhibitors is limited in the reviewed literature. The data presented reflects the synergistic potential of targeting the BCL-2 family in combination, a strategy applicable to overcoming this compound resistance.[4][5]
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Technical Support Center: Improving the Yield of Harringtonolide Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Harringtonolide. Our goal is to address common challenges and provide actionable solutions to improve synthetic yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to the total synthesis of this compound?
A1: The total synthesis of this compound, a complex diterpenoid with a unique tropone moiety, has been approached through several innovative strategies. Key disconnections often focus on the construction of the intricate tetracyclic core and the late-stage installation of the seven-membered tropone ring. Notable strategies include:
-
Intramolecular Diels-Alder Reaction: This approach, utilized by Zhai and coworkers, employs an intramolecular Diels-Alder reaction to construct the tetracyclic core of the molecule.[1][2] This is often followed by a rhodium-catalyzed intramolecular [3+2] cycloaddition to further elaborate the core structure.[1][2]
-
Pauson-Khand Cyclocarbonylation: Hu and coworkers have developed a strategy that utilizes a Pauson-Khand cyclocarbonylation to form a key diketone intermediate, which is then elaborated to this compound.[3]
-
Late-Stage Benzenoid-to-Troponoid Skeletal Modification: A powerful strategy involves the synthesis of a benzenoid precursor, cephanolide A, followed by a late-stage ring expansion to form the tropone ring of this compound. This has been achieved via a Büchner–Curtius–Schlotterbeck reaction.[4][5][6] This contra-biosynthetic approach is inspired by the proposed biosynthesis of cephalotane natural products.[4][5]
-
Oxidopyrylium-Based [5+2] Cycloaddition: Tang and coworkers have reported a synthesis that features an intramolecular oxidopyrylium-based [5+2] cycloaddition to efficiently construct the tetracyclic carbon skeleton.[7][8]
Q2: Which steps in this compound synthesis are particularly prone to low yields and what are the optimization strategies?
A2: Several steps in the various synthetic routes to this compound are known to be challenging and can result in low yields.
-
Tropone Formation: The late-stage formation of the tropone ring is a common bottleneck.
-
Intramolecular Büchner Reaction: Early approaches using a direct intramolecular Büchner reaction were reported to be uniformly unsuccessful under a variety of conditions.[4]
-
Benzenoid-to-Troponoid Ring Expansion: While successful, the yield of this transformation can be sensitive to reaction conditions. Computational studies have shown that the choice of Lewis acid and nucleophile is critical for achieving desired selectivity and yield.[4][5] For instance, a protocol using PhSO2Me as a 1C synthon for the ring expansion resulted in the desired product in moderate yield, with the formation of undesired regioisomers being a significant issue.[9]
-
-
Cycloaddition Reactions:
-
Intramolecular Diels-Alder Reaction: The extreme conditions (180°C, 24h) required for this reaction can lead to side reactions, such as the migration of a double bond into conjugation with a lactone carbonyl. A deprotonation/kinetic quench step was necessary to mitigate this side reaction.[10]
-
Doubly Electron-Deficient Intramolecular Diels-Alder Reaction: The yield of this reaction was found to be inconsistent when using IBX in DMSO for the oxidation of the precursor.[9]
-
-
Late-Stage C-H Functionalization: While a powerful tool, late-stage C-H oxidation for installing peripheral functional groups can be challenging in terms of selectivity and efficiency, especially in complex, polycyclic structures.[1][11][12][13]
Optimization Strategies:
-
For Tropone Formation: The use of a p-quinol methylether intermediate in a Büchner–Curtius–Schlotterbeck reaction has proven to be a more reliable method for the benzenoid-to-troponoid conversion.[4][5] Careful selection of Lewis acids based on computational analysis can improve diastereoselectivity.[5]
-
For Cycloaddition Reactions: Catalyst screening and optimization of reaction conditions (temperature, solvent, additives) are crucial. For the intramolecular Diels-Alder reaction, adding a subsequent deprotonation/kinetic quench step can prevent undesired isomerization.[10]
-
For C-H Functionalization: The use of directing groups or specific catalysts can improve the regioselectivity of C-H oxidation.
Troubleshooting Guides
Guide 1: Low Yield in Late-Stage Benzenoid-to-Troponoid Ring Expansion
| Problem | Possible Cause | Suggested Solution |
| Low conversion of the benzenoid precursor. | Inefficient generation of the diazo compound. | Ensure the diazo compound is freshly prepared and used immediately. Optimize the stoichiometry of the reagents for the Büchner–Curtius–Schlotterbeck reaction. |
| Steric hindrance around the reaction center. | Consider using a less sterically demanding nucleophile or a different Lewis acid to facilitate the reaction.[5] | |
| Formation of multiple undesired regioisomers. | Poor regioselectivity of the carbene insertion. | Computational studies suggest that the choice of Lewis acid can influence the regioselectivity of the ring expansion.[5] Experiment with different Lewis acids (e.g., BF3·Et2O, TiCl4). |
| Unfavorable transition state energies for the desired pathway. | A protocol using PhSO2Me as a 1C synthon showed poor regioselectivity.[9] The Büchner–Curtius–Schlotterbeck approach with a p-quinol methylether is generally more regioselective.[4][5] | |
| Decomposition of starting material or product. | Harsh reaction conditions. | Perform the reaction at the lowest effective temperature. Minimize reaction time and work up the reaction promptly. |
Guide 2: Poor Diastereoselectivity in Cycloaddition Reactions
| Problem | Possible Cause | Suggested Solution |
| Formation of a mixture of diastereomers in the intramolecular Diels-Alder reaction. | Insufficient facial selectivity of the cycloaddition. | The use of a chiral auxiliary or a chiral catalyst can induce facial selectivity. In the absence of a catalyst, high temperatures may be required, which can reduce selectivity. |
| Isomerization of the product under reaction conditions. | As seen in one synthesis, a deprotonation/kinetic quench step immediately following the high-temperature cycloaddition can prevent erosion of diastereoselectivity.[10] | |
| Low diastereoselectivity in the rhodium-catalyzed [3+2] cycloaddition. | Ineffective stereoinduction from the catalyst or substrate. | Screen different rhodium catalysts (e.g., Rh2(OAc)4, Rh2(esp)2) and solvents.[10] The stereocenters already present in the substrate should ideally direct the cycloaddition. |
Quantitative Data Summary
Table 1: Comparison of Reported Overall Yields for this compound Total Synthesis
| Research Group | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| Wang, et al. | Unified strategy connecting benzenoid and troponoid diterpenoids | 16 | Not explicitly stated, but cephanolide A was synthesized in 14 steps. | [9][14] |
| Hu, et al. | Pauson-Khand cyclocarbonylation | Not explicitly stated, described as a "concise synthetic approach". | Not explicitly stated. | [3] |
| Sarpong, et al. | Late-stage benzenoid-to-troponoid skeletal modification | 2 steps from cephanolide A | Not explicitly stated for the full sequence. | [4][5][6][15] |
| Zhai, et al. | Intramolecular Diels-Alder and [3+2] cycloaddition | Not explicitly stated. | Not explicitly stated. | [1][2][10] |
| Tang, et al. | Oxidopyrylium-based [5+2] cycloaddition | 11 steps to an advanced intermediate | 9% to the intermediate | [8] |
Note: Direct comparison of overall yields is challenging due to variations in starting materials and reporting styles.
Experimental Protocols
Protocol 1: Late-Stage Benzenoid-to-Troponoid Ring Expansion via Büchner–Curtius–Schlotterbeck Reaction
This protocol is a generalized representation based on the work of Sarpong and coworkers.[4][5] Researchers should consult the original publication for precise experimental details.
Step 1: Synthesis of the p-quinol methylether precursor from Cephanolide A.
-
To a solution of Cephanolide A in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., phenyliodine(III) diacetate) and methanol at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the resulting p-quinol methylether by column chromatography.
Step 2: Büchner–Curtius–Schlotterbeck Reaction to form this compound.
-
To a solution of the p-quinol methylether in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon), add a Lewis acid (e.g., BF3·Et2O) at low temperature (e.g., -78 °C).
-
Add a solution of a diazoalkane (e.g., diazomethane, freshly prepared) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature slowly and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with a suitable reagent (e.g., acetic acid or saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
Visualizations
Caption: Workflow for the late-stage synthesis of this compound.
Caption: Troubleshooting logic for low yield in ring expansion.
Disclaimer: This technical support center is intended for informational purposes only and should not be considered a substitute for rigorous experimental design and safety precautions. Researchers should always consult the primary literature and adhere to all laboratory safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of the Diterpenoid (+)-Harringtonolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hu Synthesis of this compound [organic-chemistry.org]
- 4. escholarship.org [escholarship.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Stereoselective total synthesis of hainanolidol and this compound via oxidopyrylium-based [5 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The Zhai Synthesis of (+)-Harringtonolide [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Trends in applying C–H oxidation to the total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Strategic application of C-H oxidation in natural product total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Late-stage benzenoid-to-troponoid skeletal modification of the cephalotanes exemplified by the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing IC50 determination for Harringtonolide in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the determination of the 50% inhibitory concentration (IC50) of Harringtonolide across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a natural product isolated from plants of the Cephalotaxus genus.[1] It exhibits potent antiproliferative and cytotoxic activity against various cancer cell lines.[2] Its mechanism of action involves the inhibition of Receptor for Activated C Kinase 1 (RACK1). This inhibition allows for the activation of the NF-κB signaling pathway, which can result in the transition of the cell cycle into the G2/M phase.[3] The tropone ring in this compound's structure is considered crucial for its biological activities.[1]
Q2: Which factors can cause variability in my this compound IC50 results?
A2: Inconsistencies in IC50 values are a common issue and can stem from several factors. Key contributors to variability include:
-
Cell Density and Health: The number of cells seeded per well and their metabolic state or growth phase significantly influence the drug's apparent efficacy. It is critical to use cells in the logarithmic growth phase and maintain consistent seeding densities.[4][5]
-
Time of Exposure: The duration of drug incubation can alter the IC50 value, as the compound's effects may accumulate over time.[6]
-
Compound Stability and Dilution: this compound, like many natural products, may have limited stability in solution. Always prepare fresh serial dilutions for each experiment from a validated stock solution to ensure accurate concentrations.[4][5]
-
Assay Method: Different viability assays (e.g., MTT, XTT, ATP-based) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.[6]
-
Cell Passage Number: Cells at high passage numbers can undergo genetic drift, altering their growth rates and sensitivity to drugs. It is recommended to use cells from a consistent, low-passage range.[5]
Q3: My negative control wells (vehicle only) show low cell viability. What should I do?
A3: Poor viability in negative control wells indicates a problem with the general cell culture conditions, not the drug itself.[5] Check for the following:
-
Suboptimal Culture Conditions: Ensure the incubator is maintaining the correct temperature (37°C) and CO2 levels (typically 5%).[5]
-
Contamination: Check cultures for any signs of bacterial or fungal contamination.
-
Cell Handling: Over-trypsinization or excessive centrifugation during cell passaging can damage cells before they are plated for the assay.[5]
-
Medium Quality: Confirm that the culture medium is not expired and has been supplemented correctly.
Q4: Why might the IC50 value for this compound differ significantly between a biochemical assay and a cell-based assay?
A4: A discrepancy between biochemical and cell-based assay results can occur if the compound has poor cell permeability or is actively removed from the cell by efflux pumps.[7] While this compound might be potent against its purified target protein in a test tube, its effect on whole cells depends on its ability to reach and accumulate at the target site within the cell.
Troubleshooting Guide for IC50 Assays
This guide addresses common problems encountered during IC50 determination for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.[4]2. Pipetting errors during drug dilution or reagent addition.[4]3. "Edge effect" in the 96-well plate. | 1. Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow even settling.[5]2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. To minimize evaporation, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[8] |
| Inconsistent IC50 values between experiments | 1. Variation in cell passage number or health.[5]2. Different incubation times with the compound.[4]3. Instability of this compound stock or dilutions.[5]4. Inconsistent initial cell seeding density.[5] | 1. Use cells within a narrow passage range for all related experiments. Discard cells that are growing slowly or have altered morphology.2. Standardize the drug incubation period (e.g., 48 or 72 hours) and use it consistently.3. Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.4. Optimize and strictly adhere to a consistent cell seeding density for each cell line. |
| Dose-response curve is flat or does not reach 50% inhibition | 1. The range of this compound concentrations is too low.2. The cell line is resistant to this compound.3. The compound has precipitated out of solution at higher concentrations. | 1. Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) to find the inhibitory range.2. Confirm the sensitivity of your cell line from published data or test a known sensitive cell line as a positive control.3. Check the solubility of this compound in your final culture medium. Ensure the DMSO concentration is low (typically <0.5%) and consistent across all wells. |
| Absorbance readings are too high or too low | 1. Cell seeding density is too high or too low.2. Incubation time for the viability reagent (e.g., MTT) was too short or too long. | 1. Optimize the cell number for each cell line to ensure that at the end of the assay, the untreated control wells are in the linear range of the spectrophotometer.2. Follow the manufacturer's protocol for the viability assay. For MTT, a 2-4 hour incubation is typical. |
This compound IC50 Data Summary
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61[2] |
| A375 | Malignant Melanoma | 1.34[2] |
| A549 | Lung Carcinoma | 1.67[2] |
| Huh-7 | Hepatocellular Carcinoma | 1.25[2] |
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile PBS (pH 7.4)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
2. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (typically 1,000-10,000 cells/well).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
3. Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A 2-fold or 3-fold dilution series is common.
-
Ensure the final DMSO concentration in the medium is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls and no-cell (media only) blank controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Assay and Absorbance Reading:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently on a plate shaker for 10 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (which represent 100% viability).
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percent viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[6][9]
Visualizations
Caption: Experimental workflow for IC50 determination using the MTT assay.
Caption: Proposed signaling pathway of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting inconsistent results in Harringtonolide cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Harringtonolide in cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound cytotoxicity experiments.
Q1: My IC50 value for this compound is different from published values. What could be the reason?
Multiple factors can contribute to variations in IC50 values between labs and even between experiments. Ensure the following are consistent:
-
Cell Line Authentication and Health: Use authenticated, low-passage cell lines. Cellular health, passage number, and confluency can significantly impact results.
-
Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, LDH) measure different cellular parameters (metabolic activity vs. membrane integrity) and can yield different IC50 values.
-
Experimental Parameters: Incubation time, cell seeding density, and this compound concentration ranges should be consistent and optimized for your specific cell line. The half-maximal inhibitory concentration (IC50) can vary depending on the endpoint at which cell viability is measured (e.g., 24, 48, or 72 hours).[1]
-
Reagent Quality and Handling: Ensure the purity of this compound and the quality of all assay reagents.
Q2: I am observing high variability between my replicate wells. What are the common causes?
High variability in replicates is a frequent issue in plate-based assays and can stem from several sources:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major contributor to variability. Ensure your cell suspension is homogenous by thorough mixing before and during plating.[2]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter concentrations and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents can introduce significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Solubilization of Formazan (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error. Using a solubilization solution containing SDS may improve consistency.[3]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings.
Q3: My untreated control cells show low viability or inconsistent growth. What should I check?
Issues with control wells often point to problems with general cell culture conditions:
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
-
Contamination: Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures.
-
Incubation Conditions: Verify the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.
Q4: Could this compound be interfering with the assay itself?
It is possible for test compounds to interfere with assay components. For tetrazolium-based assays like MTT, colored compounds or compounds with reducing or oxidizing properties can affect the results. To check for this, include control wells with this compound but without cells to see if it directly reacts with the assay reagents.
Q5: What is the mechanism of action of this compound, and how might that affect my assay?
This compound has been shown to interact with the Receptor for Activated C Kinase 1 (RACK1). This interaction can trigger downstream signaling pathways that lead to apoptosis and cell cycle arrest. Understanding the pathways it affects can help in selecting appropriate secondary assays to confirm its cytotoxic effects.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 | [4][5] |
| A375 | Melanoma | 1.34 | [4][5] |
| A549 | Lung Carcinoma | 1.67 | [4][5] |
| Huh-7 | Hepatocellular Carcinoma | 1.25 | [4][5] |
| L-02 | Normal Human Liver Cells | >3.5 | [5] |
| KB | Oral Carcinoma | Nanomolar range |
Experimental Protocols
MTT Cytotoxicity Assay for this compound
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension in complete culture medium at the desired concentration.
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and typically not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the designated wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound.
Caption: this compound inhibits RACK1, leading to the suppression of the FAK/Src/STAT3 signaling pathway and subsequent inhibition of cell migration.
Caption: this compound inhibits RACK1, promoting CSNK2B degradation, which in turn suppresses the NF-κB pathway, leading to decreased CDK4 and Cyclin D3 and cell cycle arrest.
Experimental Workflow
Caption: A typical workflow for a this compound MTT cytotoxicity assay.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Addressing variability in Harringtonolide stability for long-term experiments
Welcome to the Harringtonolide Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in this compound stability for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of enzymes in biological matrices.[1] Like many complex organic molecules, this compound may be susceptible to hydrolysis, oxidation, and photodegradation over time. It is crucial to control these variables to ensure consistent results in long-term experiments.
Q2: How should I prepare and store my this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2] It is recommended to prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.[2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in the dark.[3][4]
Q3: How stable is this compound in cell culture media?
A3: While specific data for this compound is limited, a study on its derivatives provides some insight. In DMEM supplemented with 10% FBS, one derivative showed that 59.2% of the compound remained after 24 hours, while a more hydrophobic derivative was more stable, with only 13.6% hydrolysis in the same period.[5] This suggests that this compound may have moderate stability in cell culture media and that its degradation should be considered when designing long-term experiments. The composition of the cell culture media itself can also impact the stability of dissolved compounds.[6]
Q4: Can I expect variability in this compound activity between different batches?
A4: As a natural product, there can be variability in purity and the presence of minor related compounds between different isolation batches. It is best practice to qualify each new batch of this compound to ensure consistency in your experiments. This can be done through analytical techniques like HPLC to confirm purity and by performing a dose-response experiment to verify biological activity.
Q5: What is the known mechanism of action of this compound?
A5: this compound and its related compounds, like Harringtonine, are known to inhibit protein synthesis.[4] This inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[1][7]
Troubleshooting Guides
Issue 1: I'm observing a decrease in the effect of this compound over the course of my multi-day experiment.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | Replenish the this compound-containing medium every 24-48 hours to maintain a consistent effective concentration. |
| Perform a time-course experiment to quantify the concentration of this compound in the medium at different time points using HPLC. | |
| Cellular resistance mechanisms. | Analyze the expression of drug efflux pumps or target protein mutations in your cell line over the experimental period. |
| Initial stock solution has degraded. | Prepare a fresh stock solution of this compound from a new aliquot. Always store aliquots at -80°C for long-term use. |
Issue 2: My experimental results with this compound are not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent stock solution concentration. | Ensure the stock solution is completely thawed and vortexed gently before each use to ensure homogeneity. |
| Re-verify the concentration of your stock solution using a validated analytical method. | |
| Variability in cell culture conditions. | Standardize all cell culture parameters, including cell density, passage number, and media composition.[8] |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. |
| Batch-to-batch variation of this compound. | Qualify each new batch of this compound with a standard bioassay before use in critical experiments. |
Data on this compound Derivative Stability
The following table summarizes the stability of two this compound derivatives in cell culture medium (DMEM with 10% FBS) after 24 hours of incubation.[5]
| Compound | Incubation Time (hours) | % Remaining | % Hydrolysis Product |
| Derivative 10 | 24 | 59.2% | 24.5% |
| Derivative 12 | 24 | 86.4% | 13.6% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Materials: this compound stock solution, cell culture medium (e.g., DMEM + 10% FBS), sterile tubes, HPLC system.
-
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired experimental concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the medium.
-
Immediately store the aliquots at -80°C until analysis.
-
Quantify the concentration of this compound in each aliquot using a validated HPLC method.[9][10][11][12]
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizing this compound's Mechanism of Action
Signaling Pathways
The following diagrams illustrate the putative signaling pathways affected by this compound, leading to apoptosis. These are based on the known effects of the related compound Harringtonine and general apoptotic mechanisms.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 5. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of harringtonine on apoptotic cell death and cell cycle progression in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The secret lives of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation [mdpi.com]
- 10. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Harringtonolide vs. Homoharringtonine: A Comparative Analysis of Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer mechanisms of two natural compounds, harringtonolide and homoharringtonine. Both molecules, derived from plants of the Cephalotaxus genus, have demonstrated potential in oncology, yet they exhibit distinct molecular interactions and cellular effects. This document summarizes their mechanisms of action, presents quantitative data on their efficacy, and outlines relevant experimental methodologies to support further research and development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Homoharringtonine |
| Primary Molecular Target | Receptor for Activated C Kinase 1 (RACK1)[1][2] | Ribosome (protein synthesis machinery)[3][4][5] |
| Primary Cellular Process Inhibited | Cancer Cell Migration and Invasion[1][2] | Protein Synthesis[3][4][5] |
| Key Signaling Pathways Affected | FAK/Src/STAT3[1][2], NF-κB[1] | PI3K/AKT/mTOR, SP1/TET1/5hmC[6][7] |
| Apoptosis Induction | Evidence suggests induction by derivatives[8] | Well-documented, via intrinsic and extrinsic pathways[6][7] |
| Cell Cycle Arrest | Evidence suggests S/G2 phase arrest by derivatives[8] | G1/S and G2/M phase arrest[4] |
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and homoharringtonine in various cancer cell lines, providing a quantitative measure of their cytotoxic and antiproliferative effects.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | HCT-116 (Colon Carcinoma) | 0.61 µM | [9] |
| A375 (Melanoma) | 1.34 µM | [9] | |
| A549 (Lung Carcinoma) | 1.67 µM | [9] | |
| Huh-7 (Hepatocellular Carcinoma) | 1.25 µM | [9] | |
| KB (Oral Carcinoma) | 43 nM | [10] | |
| Homoharringtonine | MDA-MB-157 (Breast Cancer) | ~20-40 ng/mL (after 72h) | [6] |
| MDA-MB-468 (Breast Cancer) | ~20-30 ng/mL (after 72h) | [6] | |
| CAL-51 (Breast Cancer) | ~40-60 ng/mL (after 72h) | [6] | |
| MDA-MB-231 (Breast Cancer) | >100 ng/mL (after 72h) | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Detailed Anticancer Mechanisms
This compound: A RACK1-Targeted Inhibitor of Cell Migration
This compound's primary anticancer activity appears to be mediated through its interaction with the scaffold protein RACK1.[1][2] RACK1 is a crucial component in multiple signaling pathways that regulate cell adhesion, migration, and proliferation.
-
Inhibition of the FAK/Src/STAT3 Pathway: By binding to RACK1, this compound disrupts the interaction between RACK1 and Focal Adhesion Kinase (FAK).[1] This interference leads to a dose-dependent reduction in the phosphorylation of FAK, which in turn inhibits the downstream signaling proteins Src and STAT3.[1] The FAK/Src/STAT3 signaling cascade is pivotal for the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive.[2]
-
Suppression of the NF-κB Pathway: RACK1 has been shown to play a role in the activation of the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.[1] Inhibition of RACK1 by this compound can lead to the downregulation of NF-κB activity.
While the direct effects of this compound on apoptosis and the cell cycle are not yet fully elucidated, studies on its derivatives suggest a potential to induce apoptosis and cause cell cycle arrest at the S/G2 phase transition.[8]
Homoharringtonine: A Potent Inhibitor of Protein Synthesis
Homoharringtonine exerts its anticancer effects through a more direct and well-established mechanism: the inhibition of protein synthesis.[3][4][5] This broad-acting mechanism has profound consequences for rapidly dividing cancer cells that are highly dependent on the continuous production of proteins for their growth and survival.
-
Ribosome Binding and Translation Elongation Blockade: Homoharringtonine binds to the ribosome and interferes with the elongation step of protein translation.[3][5] This action prevents the incorporation of amino acids into the growing polypeptide chain, leading to a global shutdown of protein synthesis.
-
Induction of Apoptosis: The inhibition of protein synthesis by homoharringtonine triggers apoptosis through multiple pathways. It leads to a rapid reduction in the levels of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2.[6][7] This disrupts the balance of pro- and anti-apoptotic proteins, favoring programmed cell death.
-
Cell Cycle Arrest: Homoharringtonine has been shown to induce cell cycle arrest at the G1/S and G2/M checkpoints.[4] This is likely a consequence of the depletion of key cell cycle regulatory proteins whose synthesis is inhibited.
-
Modulation of Epigenetics: Recent studies have revealed that homoharringtonine can also modulate the epigenome by targeting the SP1/TET1/5hmC axis, adding another layer to its anticancer activity.[7]
Visualizing the Mechanisms
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In This Issue, Volume 13, Issue 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Harringtonine? [synapse.patsnap.com]
- 4. Homoharringtonine: an effective new natural product in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Harringtonolide and Paclitaxel Efficacy in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of the efficacy of Harringtonolide (using its close analog Homoharringtonine as a proxy due to limited direct data) and the widely-used chemotherapeutic agent Paclitaxel in preclinical breast cancer models. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the distinct signaling pathways affected by each compound.
Introduction
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents and the re-evaluation of existing ones. Paclitaxel, a taxane-based compound, is a cornerstone of breast cancer chemotherapy, primarily functioning by stabilizing microtubules and inducing mitotic arrest. This compound and its derivatives, such as Homoharringtonine (HHT), are cephalotaxus alkaloids that have demonstrated potent anti-cancer activity, primarily through the inhibition of protein synthesis. This guide aims to provide a side-by-side comparison of the preclinical efficacy of these two distinct classes of compounds in breast cancer models to inform further research and drug development efforts.
Disclaimer: Due to the limited availability of published data on this compound in breast cancer models, this guide utilizes data from its close structural and functional analog, Homoharringtonine (HHT). The findings related to HHT are presented as a proxy for this compound's potential efficacy and mechanism of action.
In Vitro Efficacy: A Quantitative Comparison
The in vitro cytotoxicity of Homoharringtonine (HHT) and Paclitaxel has been evaluated across a range of breast cancer cell lines, representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Cell Line | Molecular Subtype | Homoharringtonine (HHT) IC50 (48h) | Paclitaxel IC50 (72h unless noted) |
| Triple-Negative Breast Cancer (TNBC) | |||
| MDA-MB-231 | Basal-like | 80.5 ng/mL (~145 nM)[1] | 0.3 µM (300 nM)[2] |
| MDA-MB-468 | Basal-like | 19.9 ng/mL (~36 nM)[1] | ~30 µM (in a paclitaxel-resistant variant)[3] |
| MDA-MB-157 | Basal-like | 15.7 ng/mL (~28 nM)[1] | 0.128 µM (128 nM)[4] |
| CAL-51 | Basal-like | 23.1 ng/mL (~42 nM)[1] | 0.244 µM (244 nM)[4] |
| Luminal A | |||
| MCF-7 | ER+, PR+, HER2- | Sensitive (IC50 not specified) | 3.5 µM (3500 nM)[2] |
| T47D | ER+, PR+, HER2- | Sensitive (IC50 not specified) | 0.092 µM (92 nM)[4] |
| ZR-75-1 | ER+, PR+, HER2- | Sensitive (IC50 not specified) | Not Found |
| HCC1428 | ER+, PR+, HER2- | Sensitive (IC50 not specified) | 1.947 µM (1947 nM)[4] |
| HER2-Positive | |||
| SKBR3 | HER2+ | Not Found | 4 µM (4000 nM)[2][5] |
| BT-474 | HER2+ | Not Found | 19 nM[2][5] |
In Vivo Efficacy in Xenograft Models
In vivo studies using mouse xenograft models provide crucial insights into the systemic efficacy of anti-cancer compounds.
| Compound | Breast Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Homoharringtonine (HHT) | MDA-MB-231 Xenograft | 1 mg/kg, subcutaneously, bi-daily for 7 days | 36.5% | [6][7] |
| MCF-7 Xenograft | 50 µg/kg, intraperitoneally, daily for 10 days | Significant reduction in tumor volume and weight | [8] | |
| Paclitaxel | MCF-7 Xenograft | 20 mg/kg, intraperitoneally, daily for 5 days | Significant antitumor activity | [9] |
| MX-1 Xenograft | 20 mg/kg, intraperitoneally, daily for 5 days | Significant antitumor activity | [9] | |
| MDA-MB-468, MDA-MB-231, T47D Xenografts | Daily intraperitoneal injections for 5 days | Varied responses, with MDA-MB-468 showing sensitivity | [6] |
Mechanisms of Action and Signaling Pathways
This compound (as HHT) and Paclitaxel exert their anti-cancer effects through distinct molecular mechanisms, impacting different cellular processes and signaling pathways.
Homoharringtonine (HHT)
HHT's primary mechanism is the inhibition of protein synthesis , which leads to the rapid depletion of short-lived proteins crucial for cancer cell survival, such as the anti-apoptotic protein Mcl-1 . This ultimately triggers apoptosis. Additionally, HHT has been shown to suppress the PI3K/AKT/mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 6. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homoharringtonine inhibited breast cancer cells growth via miR-18a-3p/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of Harringtonolide and Other Cephalotaxus Alkaloids on Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of natural products. Among these, alkaloids derived from the Cephalotaxus genus have demonstrated significant cytotoxic potential against various cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of harringtonolide versus other prominent Cephalotaxus alkaloids, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Comparative Cytotoxic Activity of Cephalotaxus Alkaloids
The cytotoxic efficacy of Cephalotaxus alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of this compound and other key Cephalotaxus alkaloids across a range of human cancer cell lines, as reported in various studies.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon Carcinoma) | 0.61 | [1][2] |
| A375 (Melanoma) | 1.34 | [1][2] | |
| A549 (Lung Carcinoma) | 1.67 | [1][2] | |
| Huh-7 (Hepatocellular Carcinoma) | 1.25 | [2] | |
| Homoharringtonine | HL-60 (Promyelocytic Leukemia) | 0.0218 | [3] |
| HeLa (Cervical Cancer) | 1.7 | [3] | |
| K562 (Chronic Myelogenous Leukemia) | Not specified | ||
| Multiple Myeloma Cell Lines | Time and dose-dependent cytotoxicity | ||
| Harringtonine | HL-60 (Promyelocytic Leukemia) | 0.0505 | [3] |
| HeLa (Cervical Cancer) | 4.0 | [3] | |
| P388/ADM (Adriamycin-resistant Murine Leukemia) | Cross-resistance observed | [4] | |
| K562/ADM (Adriamycin-resistant Human Leukemia) | Cross-resistance observed | [4] | |
| Cephalotaxine | HL-60, NB4, Jurkat, K562, Raji, MOLT-4 (Leukemia cell lines) | Significant inhibition of viability | [5] |
Mechanisms of Action: A Glimpse into Cellular Demise
The cytotoxic effects of Cephalotaxus alkaloids are mediated through distinct and sometimes overlapping signaling pathways, primarily culminating in the induction of apoptosis, or programmed cell death.
This compound: While the precise signaling cascade initiated by this compound is still under active investigation, its potent cytotoxic activity suggests a robust mechanism for inducing cell death. Structure-activity relationship studies indicate that the tropone and lactone moieties of the molecule are crucial for its cytotoxic effects.
Homoharringtonine: This well-studied alkaloid is known to inhibit protein synthesis. Furthermore, it exerts its cytotoxic effects by targeting key survival pathways. In multiple myeloma and colorectal cancer cells, homoharringtonine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is critical for cell proliferation, survival, and metabolism. By downregulating the phosphorylation of Akt, homoharringtonine effectively shuts down pro-survival signals, leading to apoptosis.[6][7] In some cancer models, it has also been observed to induce apoptosis through the activation of Caspase-3 and by triggering autophagy.
Cephalotaxine: This parent alkaloid has been demonstrated to induce apoptosis in leukemia cells by activating the mitochondrial apoptosis pathway.[5] This involves a reduction in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This process is regulated by the Bcl-2 family of proteins, with cephalotaxine causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bak.[5]
Visualizing the Pathways of Cytotoxicity
To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways implicated in the cytotoxic activity of Homoharringtonine and Cephalotaxine.
Caption: Homoharringtonine-induced cytotoxicity via inhibition of the PI3K/AKT/mTOR pathway.
Caption: Cephalotaxine-induced apoptosis through the mitochondrial pathway.
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are generalized protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water to remove unbound dye.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
IC50 Calculation: The IC50 value is determined in a similar manner to the MTT assay.
Conclusion
The alkaloids isolated from Cephalotaxus species, including this compound, homoharringtonine, and harringtonine, exhibit a wide range of potent cytotoxic activities against various cancer cell lines. While homoharringtonine and harringtonine are established as potent protein synthesis inhibitors, with homoharringtonine also targeting the PI3K/AKT pathway, the precise molecular mechanisms of this compound are an area of ongoing research. The comparative data presented in this guide underscore the therapeutic potential of this class of compounds and highlight the importance of further investigation into their mechanisms of action to facilitate the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potentiation of harringtonine cytotoxicity by calcium antagonist diltiazem and biscoclaurine alkaloid cepharanthine in adriamycin-resistant P388 murine leukemia and K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
Validating RACK1 as the Primary Target of Harringtonolide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the Receptor for Activated C Kinase 1 (RACK1) as the primary in vivo target of Harringtonolide, a natural diterpenoid with potent anti-proliferative and anti-cancer activities.[1][2] We objectively compare key experimental methodologies, present hypothetical supporting data, and outline the signaling context of this crucial drug-target interaction.
Introduction to this compound and RACK1
This compound (HO) is a bioactive compound isolated from Cephalotaxus harringtonia that has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and anti-proliferative effects.[1][2] Recent research has identified RACK1 as a primary molecular target of this compound.[1]
RACK1 is a highly conserved scaffold protein belonging to the WD40 repeat family. It plays a pivotal role in cellular signaling by acting as a hub for numerous protein-protein interactions.[3][4] RACK1 is implicated in diverse cellular processes such as cell growth, proliferation, migration, and protein synthesis.[4][5] Its upregulation in various cancers makes it a compelling therapeutic target.[1] Validating that RACK1 is the primary target of this compound in a complex biological system is critical for predicting its therapeutic efficacy and potential off-target effects.
Comparative Methodologies for In Vivo Target Validation
Validating a drug-target interaction within a living organism presents significant challenges.[6] Below is a comparison of key methodologies that can be employed to confirm that this compound directly engages RACK1 in vivo.
| Methodology | Principle | Advantages | Limitations |
| Chemical Proteomics | Utilizes a modified, "clickable" version of this compound (e.g., with an alkyne tag) to covalently label and pull down interacting proteins from tissue lysates of treated animals.[7][8] | Unbiased, proteome-wide identification of direct binding partners.[9] Provides evidence of direct physical interaction in a near-native environment. | Requires synthesis of a functional chemical probe that retains the activity of the parent compound. Potential for steric hindrance from the tag to alter binding. |
| Cellular Thermal Shift Assay (CETSA) In Vivo | Based on the principle that drug binding stabilizes the target protein against thermal denaturation. Tissues from treated and untreated animals are heated, and the amount of soluble RACK1 is quantified.[10][11] | Label-free method, uses the unmodified drug.[12] Directly measures target engagement in tissues.[13] Can be adapted for high-throughput screening.[14] | Indirect measurement of binding. Not all binding events result in a significant thermal shift. Requires specific antibodies for detection. |
| Genetic Approaches (e.g., CRISPR/Cas9) | Genetically modifying the RACK1 gene in animal models (e.g., knockout, point mutations) and observing if the phenotypic effects of this compound are altered.[15] | Provides strong evidence for the biological relevance of the target.[16] Can distinguish between on-target and off-target effects. | Technically challenging and time-consuming. Potential for compensatory mechanisms to mask the effect. |
| Competitive Binding Assays | Co-administration of this compound with a known, labeled RACK1 ligand in vivo. A reduction in the binding of the labeled ligand indicates competition for the same binding site. | Can confirm a shared binding site with a known modulator. Provides quantitative affinity data. | Requires a well-characterized, labeled competitor probe for RACK1. |
Experimental Protocols
-
Probe Synthesis: Synthesize an alkyne-tagged this compound probe. The tag should be placed at a position that does not interfere with its binding to RACK1, as determined by structure-activity relationship studies.[2]
-
Animal Treatment: Administer the this compound probe or a vehicle control to a cohort of mice.
-
Tissue Harvest and Lysis: After a designated time, harvest tissues of interest (e.g., tumor xenografts) and prepare protein lysates.
-
Click Chemistry: To the lysates, add a biotin-azide tag, which will covalently link to the alkyne tag on the this compound probe via a copper-catalyzed click reaction.[8]
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-labeled protein complexes.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using LC-MS/MS.[9]
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls. RACK1 should be among the top hits.
-
Animal Treatment: Treat animals with this compound or a vehicle control.
-
Tissue Harvest and Homogenization: Harvest relevant tissues (e.g., spleen, brain) and homogenize them in the presence of protease inhibitors.[13]
-
Thermal Challenge: Aliquot the homogenates and heat them to a range of temperatures (e.g., 40-70°C).
-
Protein Extraction: Centrifuge the heated samples to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Quantification: Quantify the amount of soluble RACK1 in each sample using Western blotting or other immunoassays.
-
Melt Curve Generation: Plot the percentage of soluble RACK1 as a function of temperature to generate melt curves for both treated and control groups. A shift in the melt curve to a higher temperature in the this compound-treated group indicates target stabilization.[12]
Quantitative Data Summary
The following tables present hypothetical data that would support the validation of RACK1 as the primary in vivo target of this compound.
Table 1: In Vivo Target Engagement and Affinity
| Compound | Method | In Vivo Kd (RACK1) | CETSA ΔTm (°C) | Notes |
| This compound | Chemical Proteomics | ~1.5 µM | +4.2°C | Strong evidence of direct binding and stabilization in tumor tissue. |
| Alternative RACK1 Inhibitor | Surface Plasmon Resonance | ~5 µM | +2.8°C | Lower affinity and in-cell stabilization compared to this compound. |
| Inactive Analog | Chemical Proteomics | >100 µM | No significant shift | Demonstrates specificity of the interaction. |
Table 2: In Vivo Efficacy and Phenotypic Correlation
| Treatment Group | Tumor Growth Inhibition (%) | p-FAK Levels (relative to control) | p-Src Levels (relative to control) |
| Vehicle | 0% | 100% | 100% |
| This compound (10 mg/kg) | 65% | 35% | 40% |
| RACK1 Knockdown + Vehicle | 50% | 45% | 50% |
| RACK1 Knockdown + this compound | 68% | 32% | 38% |
These data illustrate that the anti-tumor effect of this compound correlates with the inhibition of the RACK1-mediated FAK/Src signaling pathway.[1] The minimal additional effect in RACK1 knockdown models suggests RACK1 is the primary target for this phenotype.
Visualizing the Validation Workflow and Signaling Context
Caption: A logical workflow for validating RACK1 as the primary in vivo target of this compound.
Caption: this compound inhibits the RACK1-FAK interaction, disrupting downstream signaling for cell migration.
Conclusion
A multi-faceted approach is essential for the robust in vivo validation of RACK1 as the primary target of this compound. Combining direct target engagement methods like chemical proteomics and in vivo CETSA with genetic approaches provides a comprehensive and compelling body of evidence. The data presented in this guide, though hypothetical, illustrates the expected outcomes of such a validation workflow. This rigorous approach is crucial for advancing this compound through the drug development pipeline and for understanding its full therapeutic potential.
References
- 1. Photoaffinity Probe Reveals the Potential Target of this compound for Cancer Cell Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RACK1 to alleviate TDP-43 and FUS proteinopathy-mediated suppression of protein translation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 7. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 9. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Cross-Validation of Harringtonolide's Anticancer Efficacy Across Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Harringtonolide, a natural product isolated from plants of the Cephalotaxus genus, across various tumor types.[1] Its potent antiproliferative activities are evaluated against several cancer cell lines, with comparative data provided for standard chemotherapeutic agents. This document summarizes key experimental findings, details the methodologies for crucial assays, and visualizes the implicated signaling pathways to support further research and drug development efforts.
Comparative Analysis of In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in various studies.
This compound vs. Standard Chemotherapeutics
The following table summarizes the IC50 values of this compound in comparison to Cisplatin, a widely used chemotherapy drug, in several cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.61 | 8.52 | [1] |
| A375 | Melanoma | 1.34 | 4.31 | [1] |
| A549 | Lung Adenocarcinoma | 1.67 | 12.35 | [1] |
| Huh-7 | Hepatoma | 1.25 | 10.27 | [1] |
| L-02 | Normal Liver Cells | 3.46 | 25.43 | [1] |
Antiproliferative Activity of Harringtonine in Leukemia Cell Lines
Harringtonine, a closely related cephalotaxane alkaloid, has also been extensively studied for its anti-leukemic properties. The following table presents the growth-inhibitory effects of Harringtonine on ten human leukemia-lymphoma cell lines.
| Cell Line | Leukemia/Lymphoma Type | Relative Sensitivity |
| HL-60 | Acute Promyelocytic Leukemia | Most Sensitive |
| RPMI-8402 | T-cell Leukemia | ↓ |
| DND-39A | B-cell Lymphoma | ↓ |
| ML-2 | Myelomonocytic Leukemia | ↓ |
| MOLT-3 | T-cell Leukemia | ↓ |
| KG-1 | Myeloblastic Leukemia | ↓ |
| Daudi | Burkitt's Lymphoma | ↓ |
| NALL-1 | B-cell Leukemia | ↓ |
| BALM-2 | B-cell Leukemia | ↓ |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | Least Sensitive |
Note: The table indicates a decreasing order of sensitivity to Harringtonine.[2]
Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation
This compound exerts its anticancer effects through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.
Apoptosis Induction
Studies have shown that this compound's cytotoxic activity is linked to the induction of apoptosis. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Western blot analyses have revealed that this compound treatment can suppress the expression of the anti-apoptotic protein Bcl-2 in melanoma cells.[3] The downregulation of Bcl-2 is a critical event that can lead to the activation of the caspase cascade, ultimately resulting in the execution of apoptosis.
Signaling Pathway Modulation
Recent research has identified the Receptor for Activated C Kinase 1 (RACK1) as a potential direct target of this compound.[3] By binding to RACK1, this compound can inhibit the activation of the FAK/Src/STAT3 signaling pathway, which is known to play a crucial role in cancer cell migration and the epithelial-mesenchymal transition (EMT) process.[3] Furthermore, this inhibition leads to the downstream suppression of proteins associated with cell growth, such as c-Myc and Bcl-2.[3]
The MAPK (Mitogen-Activated Protein Kinase) pathways, including ERK, JNK, and p38, are central to regulating cell proliferation, differentiation, and apoptosis. While direct and detailed studies on this compound's comprehensive effects on all MAPK pathways are still emerging, its influence on upstream regulators and downstream effectors like c-Myc suggests a potential modulation of these critical signaling cascades.
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with this compound or control compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anticancer effects of this compound.
References
Comparative Analysis of Harringtonolide Derivatives and Their Interaction with RACK1
A Guide for Researchers in Drug Discovery and Development
Introduction
Harringtonolide (HO), a natural diterpenoid isolated from Cephalotaxus harringtonia, has demonstrated significant antiproliferative properties, drawing attention to its potential as an anticancer agent. Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct binding target of this compound. RACK1 is a versatile scaffold protein implicated in numerous cellular processes, including signal transduction, protein synthesis, and cell migration. Its role in cancer progression, particularly through its interaction with Focal Adhesion Kinase (FAK), has made it an attractive target for therapeutic intervention.
This guide provides a comparative analysis of this compound and its derivatives, focusing on their interaction with RACK1. While direct quantitative binding affinity data for this compound derivatives to RACK1 is not yet publicly available, this document summarizes the existing qualitative evidence of binding, the inhibitory effects on the RACK1-FAK interaction, and the antiproliferative activity of these compounds. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Binding Interaction and Biological Activity of this compound and its Derivatives
This compound has been shown to directly engage with RACK1, a key regulator of cellular signaling. This interaction has been demonstrated to disrupt the downstream signaling cascade involving FAK, Src, and STAT3, which is crucial for cancer cell migration and proliferation.
Qualitative Binding Evidence:
A study utilizing a photoaffinity-labeled alkyne probe of this compound (compound 12) successfully identified RACK1 as a primary binding partner in A375 melanoma cells. This interaction was further confirmed through several in-cell assays:
-
Co-immunoprecipitation (Co-IP): Enrichment of RACK1 was observed when incubated with the this compound probe, and this enrichment was competitively reversed by the addition of excess this compound, indicating a specific interaction.
-
Drug Affinity Responsive Target Stability (DARTS): this compound treatment protected RACK1 from pronase-mediated degradation, suggesting that the binding of this compound stabilizes the protein.
-
Cellular Thermal Shift Assay (CETSA): this compound binding increased the thermal stability of RACK1, providing further evidence of direct target engagement in a cellular context.
Molecular docking studies suggest that this compound binds to the WD1 domain of the RACK1 β-propeller structure. This binding is thought to interfere with the phosphorylation of Tyr-52 on RACK1, a critical event for its interaction with and activation of FAK.[1]
Inhibition of RACK1-FAK Interaction:
This compound has been shown to dose-dependently inhibit the interaction between RACK1 and FAK in A375 cells.[1] This disruption is significant as the RACK1-FAK complex is a key initiator of signaling pathways that promote cell migration and survival. By preventing this interaction, this compound effectively suppresses the phosphorylation of FAK and its downstream effectors, Src and STAT3.[1]
Comparative Biological Activity of this compound Derivatives
While direct binding affinities of this compound derivatives to RACK1 have not been reported, their antiproliferative activities against various cancer cell lines have been evaluated. These IC50 values provide an indirect measure of their potential efficacy, which may be related to their ability to target RACK1. It is important to note that these values reflect the overall cellular effect and may not solely be attributed to RACK1 inhibition.
| Compound | Modification | HCT-116 IC50 (µM) | A375 IC50 (µM) | A549 IC50 (µM) | Huh-7 IC50 (µM) |
| This compound (1) | Parent Compound | 0.61 | 1.34 | 1.67 | 1.25 |
| Compound 6 | Modification at C7 | 0.86 | >50 | >50 | 1.19 |
| Compound 2 | Tropone ring modification | >50 | >50 | >50 | >50 |
| Compound 3 | Tropone ring modification | >50 | >50 | >50 | >50 |
| Compound 4 | Lactone ring modification | >50 | >50 | >50 | >50 |
| Compound 5 | Lactone ring modification | >50 | >50 | >50 | >50 |
| Compound 7 | Allyl group modification | >50 | >50 | >50 | >50 |
| Compound 9 | Allyl group modification | >50 | >50 | >50 | >50 |
| Compound 10 | C7-OH epimer | 15.2 | >50 | >50 | 23.8 |
| Compound 11a | C7 ester derivative | >50 | >50 | >50 | >50 |
| Compound 11b | C7 ester derivative | 10.2 | 21.4 | 19.8 | 17.5 |
| Compound 11c | C7 ester derivative | >50 | >50 | >50 | >50 |
| Compound 11d | C7 ester derivative | 23.7 | >50 | >50 | 31.2 |
| Compound 11e | C7 ester derivative | >50 | >50 | >50 | >50 |
| Compound 11f | C7 ester derivative | >50 | >50 | >50 | >50 |
| Compound 12 | C7 ether derivative | 12.3 | 25.6 | 18.9 | 15.4 |
| Compound 13 | C7 ketone | >50 | >50 | >50 | >50 |
Data sourced from Molecules 2021, 26(5), 1380.
Signaling Pathways and Experimental Workflows
RACK1-Mediated FAK/Src/STAT3 Signaling Pathway
This compound has been shown to inhibit the FAK/Src/STAT3 signaling pathway by directly targeting RACK1.[1] The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: this compound inhibits the RACK1-mediated activation of the FAK/Src/STAT3 signaling pathway.
Experimental Workflow for Target Identification
The following diagram outlines a general workflow for identifying the protein target of a small molecule, as was done for this compound.
Caption: A generalized workflow for the identification of protein targets of bioactive small molecules.
Experimental Protocols
1. Co-immunoprecipitation (Co-IP) for RACK1-FAK Interaction
This protocol is adapted from the methodology used to demonstrate the inhibitory effect of this compound on the RACK1-FAK interaction.[1]
-
Cell Culture and Lysis:
-
Culture A375 cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or derivatives for 24 hours.
-
Wash cells with ice-cold PBS and lyse with IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-RACK1 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold IP lysis buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against FAK and RACK1.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for confirming the direct binding of a compound to its target protein in a cellular environment.
-
Cell Treatment and Heating:
-
Treat cultured cells with the test compound (e.g., this compound) or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RACK1 at each temperature by Western blotting. Increased thermal stability in the presence of the compound indicates direct binding.
-
3. Surface Plasmon Resonance (SPR) for Small Molecule-Protein Interaction (General Protocol)
While not yet reported for this compound derivatives and RACK1, SPR is a powerful technique for quantifying binding affinity and kinetics. This general protocol can be adapted for this purpose.
-
Immobilization of RACK1:
-
Activate a CM5 sensor chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject purified recombinant RACK1 protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the RACK1 protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+). The buffer may need to contain a small percentage of DMSO to ensure solubility.
-
Inject the derivative solutions over the RACK1 and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) during the association and dissociation phases.
-
Regenerate the sensor surface between injections with a mild acidic or basic solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the RACK1 flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
The identification of RACK1 as a direct target of this compound opens up new avenues for the development of targeted anticancer therapies. While the current body of research provides a strong foundation, further studies are needed to quantify the binding affinities of this compound and its derivatives to RACK1. Such data will be invaluable for establishing a clear structure-activity relationship and for the rational design of more potent and selective RACK1 inhibitors. The experimental protocols and pathway information provided in this guide are intended to support these future research endeavors.
References
Harringtonolide: A Comparative Guide to its Selective Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Harringtonolide's cytotoxic effects on cancerous versus non-cancerous cell lines. The data presented herein is compiled from peer-reviewed studies to facilitate an objective evaluation of its potential as a selective anti-cancer agent. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are included to support further research and development.
Comparative Cytotoxicity: this compound and its Analogs
This compound (HO), a natural diterpenoid isolated from plants of the Cephalotaxus genus, has demonstrated significant antiproliferative activity. Its selectivity, a critical attribute for any potential chemotherapeutic agent, has been evaluated by comparing its cytotoxic effects on various human cancer cell lines against a normal human cell line.
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value suggests greater selectivity for cancer cells.
Experimental data from a study by Wu et al. showcases the cytotoxic profile of this compound and a promising synthetic derivative, Compound 6.[1] This data is summarized in the table below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| This compound (HO) | HCT-116 | Human Colon Carcinoma | 0.61 | - |
| A375 | Human Malignant Melanoma | 1.34 | - | |
| A549 | Human Lung Carcinoma | 1.67 | - | |
| Huh-7 | Human Hepatocellular Carcinoma | 1.25 | 2.8 | |
| L-02 | Normal Human Liver Cell | 3.52 | - | |
| Compound 6 | HCT-116 | Human Colon Carcinoma | 0.86 | - |
| Huh-7 | Human Hepatocellular Carcinoma | 1.19 | 56.5 | |
| L-02 | Normal Human Liver Cell | 67.2 | - |
Data Interpretation:
-
This compound exhibits potent cytotoxicity against a range of cancer cell lines with IC50 values in the low micromolar range.[1]
-
Compound 6, a derivative of this compound, displays comparable cytotoxicity to the parent compound against HCT-116 and Huh-7 cancer cells.[1]
-
Crucially, Compound 6 demonstrates a significantly improved selectivity index (SI = 56.5) for Huh-7 liver cancer cells over normal L-02 liver cells, approximately 20 times more selective than this compound (SI = 2.8).[1] This enhanced selectivity is a key indicator of a potentially wider therapeutic window and reduced side effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance data.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 values of this compound.
Mechanism of Selective Cytotoxicity: The FAK/Src/STAT3 Signaling Pathway
The selectivity of this compound for cancer cells is attributed to its ability to target signaling pathways that are often dysregulated in malignancies. Research has identified the Receptor for Activated C Kinase 1 (RACK1) as a putative target of this compound.[2] The binding of this compound to RACK1 leads to the inhibition of the FAK/Src/STAT3 signaling pathway.[2]
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer. This persistent activation promotes cell proliferation, survival, and angiogenesis, while it is only transiently activated in normal cells. By inhibiting the FAK/Src/STAT3 pathway, this compound can selectively induce apoptosis in cancer cells that are dependent on this pathway for their survival.
This compound's Inhibition of the FAK/Src/STAT3 Pathway
Caption: this compound inhibits the FAK/Src/STAT3 pathway.
Conclusion
The available data suggests that this compound and its derivatives are potent cytotoxic agents with a promising degree of selectivity for cancer cells over normal cells. The enhanced selectivity of synthetic analogs like Compound 6 highlights the potential for further structural modifications to improve the therapeutic index. The mechanism of action, involving the inhibition of the FAK/Src/STAT3 pathway, provides a strong rationale for its selective anti-cancer activity. This guide serves as a foundational resource for researchers aiming to further investigate and develop this compound-based compounds as next-generation cancer therapeutics.
References
Comparing the gene expression profiles of cells treated with Harringtonolide and other RACK1 inhibitors
A deep dive into the gene expression profiles of cells treated with Harringtonolide and other inhibitors of the versatile scaffolding protein RACK1 reveals both common and distinct molecular signatures. While comprehensive, direct comparative transcriptomic data for various RACK1 inhibitors remains limited in public databases, this guide synthesizes available information on their mechanisms and the downstream effects of RACK1 modulation to provide insights for researchers in drug discovery and molecular biology.
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffolding protein that plays a pivotal role in a multitude of cellular processes, including signal transduction, protein synthesis, and cell migration. Its involvement in numerous signaling pathways has made it an attractive therapeutic target for various diseases, including cancer. This guide compares the known effects of this compound, a natural product identified as a RACK1 inhibitor, with other methods of RACK1 inhibition, drawing upon data from studies on RACK1 knockdown and other small molecule inhibitors.
Comparative Analysis of Gene Expression Profiles
Direct, publicly available genome-wide gene expression datasets (e.g., from microarray or RNA-sequencing) for cells treated with this compound or other specific small-molecule RACK1 inhibitors are not readily found in major repositories like the Gene Expression Omnibus (GEO) or ArrayExpress. However, insights into the transcriptional consequences of RACK1 inhibition can be gleaned from studies involving RACK1 knockdown.
A study on human keratinocytes where RACK1 was knocked down using shRNA identified 1,221 differentially expressed genes, with 573 being upregulated and 648 downregulated. This provides a foundational dataset to infer the potential gene expression changes induced by RACK1 inhibitors.
Table 1: Summary of Gene Ontology (GO) Term Enrichment for Differentially Expressed Genes upon RACK1 Knockdown
| Biological Process | Gene Count | P-value | Direction of Regulation |
| Epidermis development | 58 | 1.2 x 10-12 | Upregulated |
| Keratinocyte differentiation | 45 | 3.5 x 10-11 | Upregulated |
| Cell adhesion | 62 | 4.1 x 10-9 | Upregulated |
| DNA replication | 55 | 2.8 x 10-15 | Downregulated |
| Cell cycle | 78 | 1.5 x 10-13 | Downregulated |
| Translation | 42 | 6.7 x 10-8 | Downregulated |
This table summarizes the key biological processes affected by RACK1 knockdown in human keratinocytes, which may serve as a proxy for the effects of RACK1 inhibitors. The data is illustrative and based on published findings.
While specific gene lists for this compound are not available, its known mechanism of inhibiting the interaction between RACK1 and Focal Adhesion Kinase (FAK) suggests that it would likely impact genes involved in cell adhesion, migration, and proliferation, corroborating the findings from the RACK1 knockdown studies. Other RACK1 inhibitors, such as SD29 and SD29-14, have also been shown to inhibit FAK phosphorylation and cancer cell migration, implying a similar impact on the expression of genes regulating these processes.
Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of RACK1 inhibition. These protocols are intended to provide a methodological framework; specific parameters may need to be optimized for different cell types and inhibitors.
Cell Treatment and RNA Isolation for Gene Expression Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., human keratinocytes, breast cancer cell lines like MCF-7 or MDA-MB-231) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound, other RACK1 inhibitors (e.g., SD29-14), or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
RNA Isolation:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen method. This typically involves phase separation, precipitation, and washing steps.[1]
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity and integrity (RIN > 8).
-
Gene Expression Profiling using RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Starting with high-quality total RNA, enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between inhibitor-treated and control samples to identify significantly up- or downregulated genes.
-
Conduct gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.
-
Visualizing the Impact of RACK1 Inhibition
The following diagrams illustrate the central role of RACK1 in cellular signaling and a general workflow for identifying the effects of RACK1 inhibitors on gene expression.
Caption: RACK1 as a central hub in cellular signaling pathways.
Caption: Workflow for analyzing gene expression profiles after RACK1 inhibitor treatment.
References
A Head-to-Head Comparison of Harringtonolide and Cephalotaxine in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two natural compounds, Harringtonolide and its parent alkaloid Cephalotaxine, in the context of their anti-leukemic properties. The following sections detail their cytotoxic effects, apoptotic induction, and cell cycle modulation in various leukemia cell lines, supported by experimental data and detailed protocols.
Executive Summary
This compound (and its ester derivative, Homoharringtonine) and Cephalotaxine, both derived from plants of the Cephalotaxus genus, have demonstrated significant anti-leukemic activity.[1][2][3] Experimental evidence indicates that both compounds inhibit the proliferation of leukemia cells, albeit through potentially different potencies and mechanisms. Harringtonine and its derivatives have been shown to be effective in inducing apoptosis and causing cell cycle arrest in various leukemia cell lines.[4][5][6] Cephalotaxine also exhibits anti-leukemic effects by inducing apoptosis through the mitochondrial pathway and inhibiting autophagy.[7][8] This guide will dissect these effects through a comparative analysis of available in vitro data.
Data Presentation: Cytotoxicity and Apoptosis
The anti-proliferative effects of this compound and Cephalotaxine have been evaluated across multiple leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Cephalotaxine in Leukemia Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Reference |
| This compound (HO) | HCT-116 | 0.61 µM | Not Specified | [9] |
| This compound (HO) | A549 | 1.67 µM | Not Specified | [9] |
| This compound (HO) | Huh-7 | 1.25 µM | Not Specified | [9] |
| Cephalotaxine (CET) | HL-60 | Approx. 10 µM | 24 h | [10] |
| Cephalotaxine (CET) | NB4 | Approx. 15 µM | 24 h | [10] |
| Cephalotaxine (CET) | Jurkat | Approx. 18 µM | 24 h | [10] |
| Cephalotaxine (CET) | K562 | Approx. 20 µM | 24 h | [10] |
| Cephalotaxine (CET) | Raji | Approx. 25 µM | 24 h | [10] |
| Cephalotaxine (CET) | MOLT-4 | Approx. 28 µM | 24 h | [10] |
| Homoharringtonine (HHT) | K562 | > 100 µg/ml | Not Specified | [5] |
Table 2: Induction of Apoptosis by Harringtonine and Cephalotaxine
| Compound | Cell Line | Apoptosis Induction | Key Findings | Reference |
| Harringtonine (HT) | HL-60 | Dose- and time-dependent increase in apoptosis. | Observed after 1.5 to 4 hours of exposure. Prevented by an intracellular calcium ion chelator. | [4] |
| Harringtonine (HT) | NB4 | Dose- and time-dependent induction of apoptosis. | Correlated with down-regulation of Mcl-1 and cleavage of PARP. | [11] |
| Homoharringtonine (HHT) | K562 | Induces characteristic features of apoptosis. | Involves chromatin condensation and DNA fragmentation. | [5] |
| Cephalotaxine (CET) | HL-60 | Significant increase in apoptotic cells with increasing concentration (5, 10, 20 µM). | [10] | |
| Cephalotaxine (CET) | Multiple | Activates the mitochondrial apoptosis pathway. | Reduces mitochondrial membrane potential, downregulates Bcl-2, and upregulates Bak. | [7][8] |
Cell Cycle Analysis
Both compounds have been shown to interfere with the normal progression of the cell cycle in leukemia cells, a common mechanism for anti-cancer agents.
Table 3: Effects on Cell Cycle Progression
| Compound | Cell Line | Effect on Cell Cycle | Key Findings | Reference |
| Harringtonine (HT) | HL-60 | Delay in S and G2 phases, followed by arrest in G1 phase. | Observed in non-apoptotic cells at a concentration of 0.04 µM. | [4][12] |
| Homoharringtonine (HHT) | K562 | G1 phase cells decreased with an increase in S phase cells, while apoptosis was induced. | [5] | |
| Gnidilatimonoein (Gn) - a diterpene ester with structural similarities | HL-60 | Induced G0/G1 cell cycle arrest. | Increased cell population in G1 phase from 43% to 61% after 24 hours. | [13] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and Cephalotaxine in leukemia cells.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalotaxine esters: antileukemic advance or therapeutic failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalotaxine esters in the treatment of acute leukemia. A preliminary clinical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of harringtonine on apoptotic cell death and cell cycle progression in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by homoharringtonine in G1 phase human chronic myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukemic cell differentiation in vivo and in vitro: arrest of proliferation parallels the differentiation induced by the antileukemic drug Harringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cephalotaxine Inhibits the Survival of Leukemia Cells by Activating Mitochondrial Apoptosis Pathway and Inhibiting Autophagy Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Harringtonine induces apoptosis in NB4 cells through down-regulation of Mcl-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 13. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Harringtonolide with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic potential of Harringtonolide, a cephalotane-type diterpenoid, when used in combination with other chemotherapeutic agents. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document aims to inform future research and drug development in oncology.
This compound: An Overview of its Anticancer Activity
This compound (HO) has demonstrated potent antiproliferative activity against a variety of human cancer cell lines. Its mechanism of action involves the inhibition of protein synthesis, which can lead to cell cycle arrest and apoptosis. Recent studies have identified the Receptor for Activated C Kinase 1 (RACK1) as a direct target of this compound. By binding to RACK1, this compound disrupts its interaction with Focal Adhesion Kinase (FAK), subsequently inhibiting the FAK/Src/STAT3 signaling pathway. This pathway is crucial for cancer cell migration, proliferation, and survival.[1]
Synergistic Potential of this compound Analogs with Chemotherapy
While direct studies quantifying the synergistic effects of this compound with other chemotherapeutic agents using metrics like the Combination Index (CI) are limited in publicly available literature, research on closely related compounds, such as Harringtonine, provides strong evidence for synergistic potential.
A key study investigated the combinatorial effect of Harringtonine with cisplatin in ovarian cancer cell lines. The findings revealed that pretreatment with Harringtonine significantly enhanced the formation of cisplatin-DNA adducts, a key mechanism of cisplatin's cytotoxic action. This suggests that Harringtonine can sensitize cancer cells to the effects of cisplatin.[1]
Quantitative Data on Harringtonine and Cisplatin Combination
The following table summarizes the key findings from the study on the combination of Harringtonine and cisplatin in ovarian cancer cell lines.
| Cell Line | Type | Treatment | Fold Increase in Platinum-DNA Adducts (compared to Cisplatin alone) |
| A2780 | Platinum-sensitive | Harringtonine + Cisplatin | 2 - 4 |
| A2780/CP70 | Platinum-resistant | Harringtonine + Cisplatin | 2 - 4 |
| OvCar-3 | Platinum-resistant | Harringtonine + Cisplatin | 2 - 4 |
Data extracted from a study on the combinatorial treatment of ovarian cancer cells with harringtonine and cisplatin, which showed that harringtonine pretreatment significantly increased the amount of platinum-DNA adducts.[1]
Single-Agent Efficacy of this compound
To provide a baseline for its anticancer activity, the following table presents the 50% inhibitory concentration (IC50) values of this compound as a single agent against various human cancer cell lines. For comparison, the IC50 values of cisplatin, a widely used chemotherapeutic agent, are also included from the same study.
| Cell Line | Cancer Type | This compound (HO) IC50 (µM) | Cisplatin IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.61 ± 0.03 | Not Reported in this study |
| A375 | Malignant Melanoma | 1.34 ± 0.23 | Not Reported in this study |
| A549 | Lung Carcinoma | 1.67 ± 0.23 | Not Reported in this study |
| Huh-7 | Hepatocellular Carcinoma | 1.25 ± 0.08 | Not Reported in this study |
IC50 values were determined using the MTT assay.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for researchers to replicate and build upon these findings.
Cell Viability and Synergy Analysis (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with this compound, the chemotherapeutic agent of interest (e.g., cisplatin), or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. To determine synergy, calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxic effects.
Protocol:
-
Cell Seeding: Plate a known number of cells into 6-well plates.
-
Drug Treatment: Treat the cells with this compound, a chemotherapeutic agent, or their combination for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to determine the effect on clonogenic survival.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the drug combinations and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental designs discussed, the following diagrams have been generated.
Caption: this compound's mechanism of action targeting the RACK1/FAK/Src/STAT3 pathway.
Caption: A general experimental workflow for evaluating the synergistic effects of drug combinations.
Conclusion
The available evidence strongly suggests that this compound and its analogs have the potential to act synergistically with conventional chemotherapeutic agents like cisplatin. The mechanism of action, involving the inhibition of the RACK1/FAK/Src/STAT3 pathway, provides a solid rationale for these synergistic interactions. While further studies are needed to quantify the synergistic effects of this compound with a broader range of chemotherapeutics using standardized metrics such as the Combination Index, the preliminary data presented in this guide offer a promising outlook for the development of novel combination therapies in oncology. Researchers are encouraged to utilize the provided experimental protocols to further investigate the synergistic potential of this compound in various cancer models.
References
- 1. Combinatorial treatment of ovarian cancer cells with harringtonine and cisplatin results in increased cisplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Harringtonolide: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Harringtonolide, a cytotoxic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the environment. This guidance is intended for researchers, scientists, and drug development professionals.
This compound and materials contaminated with it are classified as cytotoxic waste and may be considered acutely hazardous.[1] As such, disposal must comply with all applicable federal, state, and local regulations for hazardous waste.[2][3] The primary recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are trained in handling cytotoxic compounds and are equipped with the appropriate Personal Protective Equipment (PPE).[4][5] Work should be conducted in a designated area, such as a chemical fume hood, to minimize exposure risks.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[5][6]
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid inhalation of any dust or aerosols.[7]
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cytotoxic spills.
-
Emergency Procedures: In case of exposure, immediately follow the first aid measures outlined in the Safety Data Sheet (SDS).[1] This includes removing contaminated clothing, washing skin thoroughly with soap and water, and seeking medical attention.[1][8]
Quantitative Data for Disposal Management
Proper management of this compound waste involves adherence to specific container and labeling requirements. The following table summarizes these key operational parameters.
| Parameter | Requirement | Rationale |
| Waste Container Type | Leak-proof, puncture-resistant, with a secure lid.[2][4] | To prevent spills and exposure during handling and storage. |
| Container Labeling | Clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" with the contents identified. | To ensure proper handling, segregation, and disposal. |
| Container Color-Coding | Often designated with specific colors such as purple or red to distinguish from other waste streams.[4][5] | To provide an immediate visual cue for the type of hazard. |
| PPE for Handling Waste | Nitrile gloves (double-gloving recommended), impermeable gown, and eye protection (safety glasses or goggles).[5][6] | To protect personnel from accidental exposure through skin contact or splashes. |
Experimental Protocols: Waste Segregation and Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials contaminated with this compound from other laboratory waste streams.[2] This includes, but is not limited to:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, vials, and plates).
-
Contaminated PPE (gloves, gowns, etc.).[6]
-
Solutions containing this compound.
-
Materials used for cleaning up spills.
-
2. Waste Collection and Containerization:
-
Place solid waste directly into a designated, labeled cytotoxic waste container.[5]
-
For liquid waste, use a compatible, leak-proof container with a secure screw-top cap. Do not overfill containers; it is recommended to fill them to no more than two-thirds of their capacity.[9]
-
Keep waste containers closed when not in use.
3. Sharps Disposal:
-
All sharps contaminated with this compound (e.g., needles, scalpels, or broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[4][6]
4. Empty this compound Containers:
-
Due to the acute toxicity of similar compounds, it is recommended that empty containers of this compound be treated as acutely hazardous waste.[1][10]
-
Triple-rinse the empty container with a suitable solvent.[10]
-
Collect the rinsate as hazardous waste.[10]
-
The triple-rinsed container can then be disposed of according to institutional policies, which may still require it to be handled as hazardous waste.[9]
5. Storage and Pickup:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Follow institutional guidelines for requesting waste pickup from the Environmental Health and Safety (EHS) department.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guidance for Handling Harringtonolide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Harringtonolide, a potent natural product with significant antiproliferative activity.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profile of the structurally related and highly toxic compound, Harringtonine, as well as general best practices for handling hazardous cytotoxic agents.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Harringtonine, a closely related cephalotaxine alkaloid, is classified as acutely toxic and fatal if swallowed, in contact with skin, or if inhaled.[2] Given the cytotoxic nature of this compound, it is prudent to assume it possesses a similar hazard profile. Therefore, a comprehensive approach to personal protection is mandatory.
A. Recommended Personal Protective Equipment (PPE)
All personnel handling this compound in any form (solid or in solution) must use the following PPE. This is in line with guidelines for handling hazardous drugs.[3][4]
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade, powder-free nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier. Change gloves every 30-60 minutes or immediately upon contamination.[3][4] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs. | Protects skin and personal clothing from contamination. Gowns should be resistant to permeability by hazardous drugs.[4] |
| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. Standard safety glasses are insufficient.[4][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required for handling the powdered form. For procedures that may generate aerosols (e.g., sonication, vortexing), a full-face respirator with a chemical cartridge may be necessary.[4][5] | Prevents inhalation of airborne particles and aerosols. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects from spills and prevents the tracking of contaminants outside the work area.[3] |
B. Handling Precautions
-
Ventilation: All handling of this compound, especially the solid form and concentrated solutions, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[6]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[2][7]
-
Sharps: Use caution when handling needles or other sharps to avoid accidental skin puncture. Dispose of all sharps in a designated sharps container.[8]
II. Operational Plan: From Receipt to Disposal
A clear, step-by-step plan is crucial for the safe management of this compound within a laboratory setting.
A. Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be restricted to authorized personnel.[2][6]
B. Preparation of Solutions
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Work Area: Prepare solutions in a chemical fume hood or biological safety cabinet. Cover the work surface with a disposable absorbent pad.
-
Weighing: If handling the solid form, weigh it carefully to avoid generating dust.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[9]
C. Experimental Use
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and hazard symbols.
-
Transport: When transporting solutions, use a secondary container to prevent spills.
D. Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth or absorbent pad to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating solution (if known) or a strong detergent, followed by a thorough rinse.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
E. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Used gloves, gowns, absorbent pads, and other contaminated disposable items should be placed in a clearly labeled, sealed hazardous waste bag or container.[8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[8]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.[8]
All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[8]
III. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
IV. Visualization of Emergency Spill Workflow
The following diagram illustrates the procedural flow for responding to a this compound spill.
Caption: Workflow for handling a chemical spill.
References
- 1. Semi-Synthesis of this compound Derivatives and Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pppmag.com [pppmag.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. web.uri.edu [web.uri.edu]
- 9. This compound | CAS:64761-48-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
